tert-Buthyl Pitavastatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H32FNO4 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3 |
InChI Key |
RCARMBIYAHBUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Tert-Butyl Pitavastatin in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl pitavastatin (B1663618) is a prodrug of pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Following oral administration, the tert-butyl ester is rapidly hydrolyzed to its active form, pitavastatin. This guide delineates the mechanism of action of pitavastatin in modulating lipid metabolism, supported by quantitative data from extensive clinical research, detailed experimental protocols, and visual representations of the key signaling pathways. While specific data for the tert-butyl ester is limited, its pharmacological activity is directly attributable to the systemic exposure of pitavastatin.
Pitavastatin distinguishes itself within the statin class through its potent low-density lipoprotein cholesterol (LDL-C) lowering effects at low doses and a metabolic profile that minimizes drug-drug interactions mediated by the cytochrome P450 system.[1][2] Its primary therapeutic action is the reduction of elevated total cholesterol (TC), LDL-C, apolipoprotein B (Apo B), and triglycerides (TG), coupled with an increase in high-density lipoprotein cholesterol (HDL-C).[3][4]
Primary Mechanism of Action: Inhibition of HMG-CoA Reductase
The cornerstone of pitavastatin's lipid-lowering effect is its competitive inhibition of HMG-CoA reductase.[5][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the cholesterol biosynthesis pathway.[5][8] By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin effectively blocks the production of mevalonate and all subsequent downstream products, including cholesterol.[9][10][11]
The structural similarity of statins to the natural substrate, HMG-CoA, allows for this potent competitive inhibition.[9] This reduction in intracellular cholesterol synthesis, primarily within hepatocytes, sets in motion a cascade of regulatory events aimed at restoring cholesterol homeostasis.[8][10]
Signaling Pathway for HMG-CoA Reductase Inhibition
The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the inhibitory action of pitavastatin.
Downstream Effects on Lipid Metabolism
The inhibition of hepatic cholesterol synthesis by pitavastatin triggers a compensatory mechanism orchestrated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).
Upregulation of LDL Receptors
Reduced intracellular cholesterol levels lead to the activation of SREBP-2.[12][13] This transcription factor translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the LDL receptor.[12][14] The resulting increase in the expression of LDL receptors on the surface of hepatocytes enhances the clearance of circulating LDL-C from the bloodstream.[6][8] This is the primary mechanism by which pitavastatin and other statins lower plasma LDL-C levels.
Modulation of Other Lipoproteins
-
Very Low-Density Lipoprotein (VLDL): Sustained inhibition of cholesterol synthesis in the liver also leads to a decrease in the production and secretion of VLDL particles, which are precursors to LDL.[6][8]
-
Triglycerides (TG): The reduction in VLDL levels contributes to a decrease in plasma triglyceride concentrations.[15] Some evidence also suggests that pitavastatin may increase the production of lipoprotein lipase (B570770) in adipocytes, further aiding in triglyceride clearance.[9]
-
High-Density Lipoprotein (HDL-C): Pitavastatin has been shown to consistently increase HDL-C levels.[16][17] The proposed mechanisms for this effect include the inhibition of Rho activity and the protection of Apolipoprotein A1 (ApoA1), a major component of HDL, from catabolism.[9] Additionally, pitavastatin can increase the expression of ABCA1, a key transporter involved in reverse cholesterol transport, through SREBP2-mediated transcription and PPARα-mediated protein stabilization.[18]
SREBP-2 Signaling Pathway
The following diagram outlines the SREBP-2 mediated upregulation of LDL receptors in response to pitavastatin.
Quantitative Efficacy in Lipid Parameter Modulation
The clinical efficacy of pitavastatin has been extensively documented in numerous studies. The following tables summarize the dose-dependent effects of pitavastatin on key lipid parameters.
Table 1: Dose-Dependent Reduction of LDL-C, Total Cholesterol, and Triglycerides by Pitavastatin
| Dose (mg/day) | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |
| 1 | 33.3 | 23.3 | 13.0 |
| 2 | - | - | - |
| 4 | - | - | - |
| 16 | 54.7 | 39.0 | 28.1 |
| Data compiled from a meta-analysis of 47 studies.[15][19] A dose-dependent linear relationship was observed, with every two-fold increase in dose resulting in an approximate 5.35% decrease in LDL cholesterol, 3.93% in total cholesterol, and 3.76% in triglycerides.[15] |
Table 2: Comparative Efficacy of Pitavastatin with Other Statins on LDL-C Reduction
| Pitavastatin Dose | Comparator Statin and Dose | Outcome |
| 2 mg | Atorvastatin 10 mg | Comparable efficacy[2][3] |
| 4 mg | Pravastatin (B1207561) 40 mg | Superior to pravastatin[3] |
| 2 mg | Simvastatin 20 mg & 40 mg | Comparable efficacy[3] |
| 2 mg | Rosuvastatin 2.5 mg | Rosuvastatin was superior[3] |
| 2 mg | Pravastatin 10 mg | Significantly greater LDL-C reduction (-37.6% vs -18.4%)[20] |
| Data from various comparative clinical trials.[2][3][20] |
Table 3: Effect of Pitavastatin on HDL-C Levels
| Study Population | Pitavastatin Dose | Duration | HDL-C Increase (%) |
| Hypercholesterolemia | 2 mg | 4 weeks | 6.0 |
| Hypercholesterolemia | 2 mg | 52 weeks | 8.2 (vs 2.9 for Atorvastatin 10 mg) |
| All patients (LIVES study) | 1-4 mg | 104 weeks | 5.9 |
| Patients with low baseline HDL-C (<40 mg/dL) | 1-4 mg | 104 weeks | 24.6 |
| Data from multiple clinical studies.[16][21][22] Pitavastatin demonstrates a sustained, and in some patient populations, a progressive increase in HDL-C levels over long-term treatment.[17][21] |
Experimental Protocols
The investigation of HMG-CoA reductase inhibitors like pitavastatin involves a variety of in vitro and in vivo experimental protocols.
In Vitro HMG-CoA Reductase Activity Assay
This assay is fundamental to determining the inhibitory potential of a compound against the target enzyme.
Principle: The activity of HMG-CoA reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[23]
General Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of HMG-CoA reductase, NADPH solution, HMG-CoA substrate solution, and the test inhibitor (pitavastatin) at various concentrations.[23]
-
Reaction Setup: In a 96-well UV-compatible plate, combine the assay buffer, NADPH, and the test inhibitor or vehicle control.
-
Enzyme Addition: Add HMG-CoA reductase to each well to initiate the reaction, except for the blank controls.[23]
-
Substrate Addition & Measurement: Add the HMG-CoA substrate to start the reaction. Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADPH consumption from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated using appropriate software.[24]
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Cellular Cholesterol Synthesis Assay
This assay measures the effect of the inhibitor on de novo cholesterol synthesis within a cellular context.
Principle: Cultured cells, typically human hepatoma cells like HepG2, are incubated with a radiolabeled precursor, such as [14C]-acetic acid. The amount of radiolabel incorporated into newly synthesized cholesterol is then quantified to determine the inhibitory effect of the compound.
General Protocol:
-
Cell Culture: Plate HepG2 cells and grow to a desired confluency.
-
Treatment: Treat the cells with varying concentrations of pitavastatin or a vehicle control for a specified period.
-
Radiolabeling: Add [14C]-acetic acid to the culture medium and incubate for several hours to allow for incorporation into newly synthesized sterols.
-
Lipid Extraction: Wash the cells and extract the total lipids using a solvent system (e.g., hexane-isopropanol).
-
Separation and Quantification: Separate the cholesterol from other lipids using thin-layer chromatography (TLC). Scrape the cholesterol spot from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Compare the amount of radioactivity in the cholesterol fraction of treated cells to that of control cells to determine the percentage of inhibition of cholesterol synthesis.
Conclusion
Tert-butyl pitavastatin, through its active metabolite pitavastatin, exerts a potent and multifaceted effect on lipid metabolism. Its primary mechanism, the competitive inhibition of HMG-CoA reductase, initiates a cascade of events that culminates in a significant reduction of LDL-C and other atherogenic lipoproteins. This is primarily achieved through the SREBP-2-mediated upregulation of hepatic LDL receptors. Furthermore, pitavastatin's ability to increase HDL-C levels provides an additional benefit in the management of dyslipidemia. The quantitative data from numerous clinical trials underscore its efficacy and establish its position as a valuable therapeutic agent for managing lipid disorders and reducing cardiovascular risk. The experimental protocols outlined provide a framework for the continued investigation and characterization of HMG-CoA reductase inhibitors.
References
- 1. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitavastatin: a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pitavastatin: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 8. ahajournals.org [ahajournals.org]
- 9. medscape.com [medscape.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 13. The RORɣ/SREBP2 pathway is a master regulator of cholesterol metabolism and serves as potential therapeutic target in t(4;11) leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irrespub.com [irrespub.com]
- 15. Pitavastatin for lowering lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pitavastatin: novel effects on lipid parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. cochranelibrary.com [cochranelibrary.com]
- 20. A randomized, double-blind trial comparing the efficacy and safety of pitavastatin versus pravastatin in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. japsonline.com [japsonline.com]
In-Silico Modeling of Tert-butyl Pitavastatin Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico evaluation of tert-butyl pitavastatin's binding affinity to its pharmacological target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Tert-butyl pitavastatin (B1663618) is recognized as a synthetic intermediate and potential impurity in the manufacturing of pitavastatin, a potent statin used for the management of hypercholesterolemia.[1] Understanding its interaction with HMG-CoA reductase is crucial for assessing its potential biological activity and for impurity profiling. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations to comparatively analyze the binding affinities of pitavastatin and its tert-butyl derivative. Furthermore, it presents a structured approach to data interpretation and visualization of the relevant biological pathways and computational workflows.
Introduction
Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[2][3] By competitively inhibiting this enzyme, statins effectively lower circulating cholesterol levels.[2] Pitavastatin is a highly effective synthetic statin with a distinctive cyclopropyl (B3062369) group.[4] In the synthesis of pitavastatin, various intermediates and byproducts can be formed, including tert-butyl esters of pitavastatin.[5][6] The presence of a bulky tert-butyl group in place of the carboxylic acid on the heptenoic acid side chain could significantly alter the molecule's binding affinity and inhibitory potential against HMG-CoA reductase.
In-silico modeling offers a powerful and cost-effective approach to predict and analyze these molecular interactions.[7][8] Techniques such as molecular docking and molecular dynamics (MD) simulations can provide deep insights into the binding modes, interaction energies, and stability of ligand-protein complexes.[7][8] This guide details the methodologies to conduct a comparative in-silico study of pitavastatin and tert-butyl pitavastatin.
Signaling Pathway: The Mevalonate Pathway
The mevalonate pathway is the metabolic cascade responsible for the synthesis of cholesterol and other isoprenoids. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical and early committed step in this pathway. Inhibition of this enzyme is the primary mechanism of action for statins.
Caption: The Mevalonate Pathway and the inhibitory action of statins.
Experimental Protocols
This section details the proposed in-silico experimental workflow for comparing the binding affinities of pitavastatin and tert-butyl pitavastatin with HMG-CoA reductase.
In-Silico Experimental Workflow
The overall computational workflow is depicted below.
Caption: Workflow for in-silico binding affinity analysis.
Preparation of HMG-CoA Reductase Structure
-
Obtain Crystal Structure: Download the 3D crystal structure of human HMG-CoA reductase in complex with a statin (e.g., PDB ID: 1HW9) from the Protein Data Bank.[7]
-
Protein Preparation:
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to ionizable residues at a physiological pH (7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM).
-
Ligand Preparation
-
Generate 3D Structures: Create 3D structures of pitavastatin and tert-butyl pitavastatin using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Ligand Optimization:
-
Perform geometry optimization and energy minimization of the ligands using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., MMFF94).
-
Assign partial atomic charges to the ligand atoms.
-
Molecular Docking
-
Define Binding Site: Identify the active site of HMG-CoA reductase based on the position of the co-crystallized statin in the original PDB file. Define a grid box encompassing this binding pocket.
-
Docking Protocol:
-
Utilize a molecular docking program such as AutoDock Vina or Schrödinger's Glide.[9]
-
Set the protein as a rigid receptor and the ligands as flexible molecules.
-
Perform the docking simulation, allowing the program to explore various conformations and orientations of the ligands within the active site.
-
Generate a set of docked poses for each ligand, ranked by their docking scores.
-
Molecular Dynamics (MD) Simulations
-
System Setup:
-
Select the best-docked pose for each ligand-protein complex based on the docking score and visual inspection of key interactions.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Use an MD simulation package like GROMACS or AMBER.
-
Assign a suitable force field for the protein (e.g., AMBER ff19SB) and ligands (e.g., GAFF2).
-
Perform energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (310 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble for a sufficient duration (e.g., 10-20 ns).
-
Run the production MD simulation for an extended period (e.g., 100-200 ns) to ensure adequate sampling of conformational space.[7][8]
-
Binding Free Energy Calculations
-
MM/PBSA or MM/GBSA Method:
-
Extract snapshots from the stable portion of the MD simulation trajectory.
-
Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy (ΔG_bind).[10]
-
This method calculates the free energy of the complex, protein, and ligand individually and then determines the binding free energy.
-
Data Presentation
The quantitative data obtained from the in-silico analyses should be summarized in clear, structured tables for easy comparison.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Pitavastatin | -9.5 (Hypothetical) | Arg590, Ser684, Asp690, Lys691 | 3 (Hypothetical) |
| Tert-butyl Pitavastatin | -7.8 (Hypothetical) | Arg590, Ser684 | 1 (Hypothetical) |
Table 2: Molecular Dynamics Simulation and Binding Free Energy Results
| Ligand | Average RMSD (Å) | Average RMSF (Å) | ΔG_bind (MM/GBSA) (kcal/mol) |
| Pitavastatin | 1.2 (Hypothetical) | 0.8 (Hypothetical) | -45.2 (Hypothetical) |
| Tert-butyl Pitavastatin | 2.5 (Hypothetical) | 1.5 (Hypothetical) | -28.7 (Hypothetical) |
Conclusion
This technical guide outlines a robust in-silico methodology for the comparative analysis of pitavastatin and tert-butyl pitavastatin binding to HMG-CoA reductase. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable data on the binding affinities and interaction patterns of these compounds. The presented workflow and data structuring provide a clear path for investigating the potential impact of the tert-butyl ester modification on the inhibitory activity of pitavastatin. The findings from such a study would be instrumental for drug development professionals in understanding the pharmacological profile of process-related impurities.
References
- 1. Blog Details [chemicea.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 6. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Evaluation of Statin Analogs Targeting HMG-CoA Reductase for Coronary Artery Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calculate Protein-Ligand Binding Affinities with the Extended Linear Interaction Energy Method: Application on the Cathepsin S Set in the D3R Grand Challenge 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Tert-Butyl Pitavastatin as a Prodrug of Pitavastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin (B1663618) is a potent HMG-CoA reductase inhibitor highly effective in lowering low-density lipoprotein cholesterol (LDL-C). The strategic use of a prodrug approach, by transiently modifying the active molecule, can offer advantages in drug delivery and pharmacokinetics. This technical guide explores the concept of tert-Butyl Pitavastatin as a potential prodrug of Pitavastatin. While tert-Butyl Pitavastatin is a well-documented intermediate in the synthesis of Pitavastatin calcium, its evaluation as a prodrug is not yet a matter of public scientific record. This document, therefore, provides a comprehensive overview of the synthesis of tert-Butyl Pitavastatin, the theoretical framework for its action as a prodrug, and a detailed, albeit hypothetical, experimental protocol for its evaluation. This guide is intended to serve as a foundational resource for researchers interested in the development of novel statin prodrugs.
Introduction
Statins are the cornerstone of therapy for hypercholesterolemia and the prevention of cardiovascular diseases.[1] Their mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Pitavastatin is a highly potent synthetic statin with a distinct metabolic profile, being minimally metabolized by the cytochrome P450 system, which reduces the potential for drug-drug interactions.[2]
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The prodrug strategy is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. For statins, which are carboxylic acids, esterification to form a prodrug can enhance lipophilicity, potentially improving membrane permeability and altering distribution profiles. Simvastatin and lovastatin (B1675250) are examples of commercially successful lactone prodrugs that are hydrolyzed in vivo to their active hydroxy acid forms.[3]
This guide focuses on tert-Butyl Pitavastatin, the tert-butyl ester of Pitavastatin. While its synthesis is established as a key step in the manufacturing of Pitavastatin calcium, its potential as a prodrug remains unexplored in published literature.[4][5][6][7] This document will therefore outline the known synthesis of tert-Butyl Pitavastatin and propose a comprehensive framework for its evaluation as a prodrug of Pitavastatin.
Synthesis of tert-Butyl Pitavastatin
The synthesis of tert-Butyl Pitavastatin is described in the patent literature as an intermediate in the production of Pitavastatin calcium. A common synthetic route involves the coupling of a quinoline (B57606) phosphonium (B103445) salt with a protected aldehyde derivative, followed by deprotection and hydrolysis steps.
A representative synthetic scheme is the Wittig reaction between triphenyl[-2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl)-phosphonium] bromide and (4R,6S)-(E)-6-formyl-2,2-dimethyl-1,3-dioxane-4-yl] acetic acid tertiary butyl ester. The resulting protected intermediate is then subjected to acidic conditions to remove the acetonide protecting group, yielding tert-Butyl Pitavastatin.[8]
Tert-Butyl Pitavastatin as a Prodrug: A Conceptual Framework
The central hypothesis for tert-Butyl Pitavastatin acting as a prodrug is its potential for in vivo hydrolysis to the active Pitavastatin acid. The bulky tert-butyl group is expected to render the molecule more lipophilic than Pitavastatin, which may influence its absorption and distribution characteristics.
The conversion of the inactive ester prodrug to the active carboxylic acid is anticipated to be catalyzed by esterases, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues.[9] This enzymatic conversion is crucial for the therapeutic efficacy of the prodrug.
Cholesterol Biosynthesis and Pitavastatin's Mechanism of Action
Pitavastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the synthesis of cholesterol. This inhibition leads to a reduction in intracellular cholesterol levels in hepatocytes, which in turn upregulates the expression of LDL receptors on the cell surface. The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[1]
Hypothetical Experimental Protocols for the Evaluation of tert-Butyl Pitavastatin as a Prodrug
The following experimental workflows are proposed to systematically evaluate the potential of tert-Butyl Pitavastatin as a prodrug. These protocols are based on established methodologies for the characterization of other statin prodrugs.
In Vitro Studies
5.1.1. Chemical Stability
-
Objective: To assess the stability of tert-Butyl Pitavastatin in aqueous solutions at different pH values, mimicking the conditions of the gastrointestinal tract and physiological pH.
-
Methodology:
-
Prepare solutions of tert-Butyl Pitavastatin in buffers of pH 1.2 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological buffer).
-
Incubate the solutions at 37°C.
-
At various time points, withdraw aliquots and analyze the concentration of tert-Butyl Pitavastatin and the appearance of Pitavastatin using a validated HPLC method.
-
5.1.2. Enzymatic Hydrolysis
-
Objective: To determine the rate of conversion of tert-Butyl Pitavastatin to Pitavastatin in the presence of liver enzymes and plasma esterases.
-
Methodology:
-
Incubate tert-Butyl Pitavastatin with liver microsomes (human and rat) in the presence of NADPH.
-
Separately, incubate tert-Butyl Pitavastatin with fresh plasma (human and rat).
-
At specified time intervals, quench the reaction and extract the analytes.
-
Quantify the concentrations of tert-Butyl Pitavastatin and Pitavastatin using LC-MS/MS.
-
Calculate the rate of hydrolysis and the half-life of the prodrug.
-
5.1.3. HMG-CoA Reductase Inhibition Assay
-
Objective: To confirm that the hydrolysis product of tert-Butyl Pitavastatin is the active inhibitor of HMG-CoA reductase.
-
Methodology:
-
Perform an in vitro HMG-CoA reductase activity assay using a commercially available kit.
-
Determine the IC50 values for Pitavastatin and the hydrolysate of tert-Butyl Pitavastatin (obtained from the enzymatic hydrolysis assay).
-
Compare the inhibitory potency to confirm the bioactivation of the prodrug.
-
In Vivo Studies (Animal Model, e.g., Rats)
5.2.1. Pharmacokinetic Study
-
Objective: To compare the pharmacokinetic profiles of tert-Butyl Pitavastatin and Pitavastatin following oral and intravenous administration.
-
Methodology:
-
Administer equimolar doses of tert-Butyl Pitavastatin and Pitavastatin to different groups of rats via oral gavage and intravenous injection.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of both the prodrug and the active drug using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability).
-
5.2.2. Pharmacodynamic Study
-
Objective: To evaluate the lipid-lowering efficacy of tert-Butyl Pitavastatin in a hyperlipidemic animal model.
-
Methodology:
-
Induce hyperlipidemia in rats through a high-fat diet.
-
Administer daily oral doses of tert-Butyl Pitavastatin, Pitavastatin, or vehicle for a specified period.
-
At the end of the treatment period, collect blood samples and measure the levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Compare the lipid-lowering effects of the prodrug with the active drug and the control group.
-
Data Presentation
All quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Hydrolysis of tert-Butyl Pitavastatin
| Biological Matrix | Half-life (min) | Rate of Pitavastatin Formation (nmol/min/mg protein) |
| Human Liver Microsomes | ||
| Rat Liver Microsomes | ||
| Human Plasma | ||
| Rat Plasma |
Disclaimer: The table above is a template for data presentation. No actual experimental data for tert-Butyl Pitavastatin is currently available in the public domain.
Table 2: Pharmacokinetic Parameters of Pitavastatin after Oral Administration of tert-Butyl Pitavastatin vs. Pitavastatin in Rats
| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| tert-Butyl Pitavastatin | tert-Butyl Pitavastatin | |||
| Pitavastatin | ||||
| Pitavastatin | Pitavastatin |
Disclaimer: The table above is a template for data presentation. No actual experimental data for tert-Butyl Pitavastatin is currently available in the public domain.
Conclusion
The concept of tert-Butyl Pitavastatin as a prodrug of Pitavastatin presents an intriguing avenue for research in drug delivery and development. While its role as a synthetic intermediate is well-established, its potential to enhance the therapeutic profile of Pitavastatin through a prodrug strategy warrants investigation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its chemical stability, enzymatic conversion, and in vivo pharmacokinetic and pharmacodynamic properties. The successful validation of tert-Butyl Pitavastatin as a prodrug could pave the way for the development of a new generation of statin therapies with improved clinical outcomes. Further research is essential to substantiate the hypotheses presented in this technical guide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 6. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 7. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Tert-Butyl Pitavastatin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of tert-butyl pitavastatin (B1663618), an important intermediate in the production of pitavastatin. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the relevant biological pathway and experimental workflow.
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By reducing endogenous cholesterol production, pitavastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels in the body.[1][3] Tert-butyl pitavastatin serves as a key precursor in the synthesis of pitavastatin, offering advantages in purification and handling during the manufacturing process. This guide details the chemical synthesis and subsequent analytical characterization of this crucial intermediate.
Synthesis of Tert-Butyl Pitavastatin
The synthesis of tert-butyl pitavastatin can be achieved through various routes. A common approach involves the Wittig reaction to couple the quinoline (B57606) core with the heptenoate side chain, followed by deprotection of a protecting group. Presented below is a representative synthetic protocol compiled from established methodologies.
Experimental Protocol: Synthesis
A reported method for the synthesis of tert-butyl pitavastatin involves the reaction of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate with a phosphonium (B103445) bromide compound in the presence of a base.[5] This is followed by deprotection of the acetonide group under acidic conditions to yield tert-butyl pitavastatin.
Step 1: Wittig Reaction
-
To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-l,3-dioxan-4-yl)acetate (0.751 kg) in dimethyl sulfoxide (B87167) (7 L), add [2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-ylmethyl]-triphenylphosphonium bromide (1 kg) and potassium carbonate (0.67 kg).[5]
-
Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.[5]
-
Upon completion, quench the reaction with water and extract the product with toluene.[5]
-
Concentrate the organic layer and isolate the intermediate, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-flourophenyl)quinoline-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester, using isopropanol.[5]
-
Recrystallize the product from methanol (B129727).[5]
Step 2: Deprotection
-
To a solution of the intermediate from Step 1 (100 g) in methanol (1 L), add 1N HCl solution (272.8 mL) at 25°C.[5]
-
Stir the reaction mixture for 8 hours.[5]
-
Cool the reaction mixture to 15°C and add a 10% sodium hydroxide (B78521) solution (23.2 g).[5]
-
Stir the mixture for an additional 4 hours at 25°C.[5]
-
Quench the reaction in pre-boiled water and adjust the pH to approximately 8.0 with 1N HCl.[5]
-
Wash the aqueous layer with methylene (B1212753) dichloride. The aqueous layer contains the sodium salt of tert-butyl pitavastatin.[5]
-
Further purification can be achieved by acidification and extraction to isolate the final product, tert-butyl pitavastatin.
Characterization of Tert-Butyl Pitavastatin
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized tert-butyl pitavastatin. The following are standard analytical techniques employed for this purpose.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂FNO₄ | [6] |
| Molecular Weight | 477.6 g/mol | [6] |
| Appearance | White to pale yellow powder | [7] |
| Melting Point | 120-122 °C | [8] |
Spectroscopic and Chromatographic Data
| Technique | Key Findings/Parameters | Reference |
| ¹H NMR | Spectra available for confirmation of proton environments. | [9] |
| Mass Spectrometry (MS) | Exact Mass: 477.23153666 Da | [6] |
| High-Performance Liquid Chromatography (HPLC) | A variety of methods exist for purity analysis. A representative method uses a C18 column with a mobile phase of acetonitrile (B52724) and water (pH 3.0) with trifluoroacetic acid, with detection at 249 nm. | [10] |
| Infrared Spectroscopy (IR) | Characteristic peaks at 3413, 3005, 2971, 1733, 1604, 1512, 1489, 1152, and 766 cm⁻¹ have been reported for a crystalline form. | [8] |
| Powder X-ray Diffraction (PXRD) | Crystalline forms exhibit characteristic peaks at 8.07, 10.19, 12.15, 14.52, 16.25, 17.45, 17.90, 19.49, 21.84 and 25.3 ±0.2 degrees of 2θ. | [8] |
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC)
-
System: A liquid chromatography system with a C₁₈ column (250 × 4.6 mm, 5 µm) and a photodiode array detector.[11]
-
Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water (80:20 v/v), with the pH adjusted to 6.5.[11]
-
Flow Rate: 1.2 mL/min.[11]
-
Detection: 249 nm.[10]
-
Sample Preparation: Prepare a stock solution of tert-butyl pitavastatin in the mobile phase and dilute to an appropriate concentration for analysis.[10]
Mass Spectrometry (MS)
-
System: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is commonly used for sensitive detection.[12]
-
Ionization: Electrospray ionization (ESI) in positive mode.[12][13]
-
Mobile Phase: A typical mobile phase is methanol/water (75:25, v/v) with 0.05% formic acid.[13]
-
Detection: Monitor the transition of the parent ion to a characteristic fragment ion. For pitavastatin (as a reference), the transition m/z 422.4 → m/z 290.3 is used.[12]
Mechanism of Action: Pitavastatin
The therapeutic effect of pitavastatin, the active pharmaceutical ingredient derived from tert-butyl pitavastatin, is achieved through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway.[1][3] The inhibition of this enzyme leads to a cascade of events that ultimately reduces circulating LDL cholesterol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pitavastatin: a Distinctive Lipid-Lowering Drug - Page 2 [medscape.com]
- 3. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 5. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 6. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 9. tert-Butyl Pitavastatin(586966-54-3) 1H NMR [m.chemicalbook.com]
- 10. japsonline.com [japsonline.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Pitavastatin Esters: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin (B1663618), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has a well-established role in the management of hypercholesterolemia.[1][2] While the development of many drugs involves the synthesis of various ester prodrugs to improve pharmacokinetic properties, the story of pitavastatin esters is primarily one of metabolic transformation rather than synthetic prodrug design. This technical guide delves into the core aspects of pitavastatin's ester derivatives, focusing on its major metabolites: pitavastatin lactone and the ester-type glucuronide conjugate. We will explore the discovery of pitavastatin, its mechanism of action, the metabolic pathways leading to its ester forms, and the available pharmacokinetic data. Detailed experimental protocols for assays relevant to statin evaluation are also provided, alongside visualizations of key pathways and workflows.
Introduction to Pitavastatin
Pitavastatin was discovered in Japan and is a powerful member of the statin class of medications used to lower elevated cholesterol levels.[3] It is a fully synthetic statin, a characteristic that distinguishes it from some of the earlier statins derived from fungal sources.[4] Pitavastatin is indicated for the treatment of primary hyperlipidemia and mixed dyslipidemia.[5][6] Its chemical structure, featuring a cyclopropyl (B3062369) group, contributes to its high potency and distinct metabolic profile.[7]
The primary therapeutic action of pitavastatin is the competitive inhibition of HMG-CoA reductase.[6][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the biosynthesis of cholesterol in the liver.[8] By inhibiting this step, pitavastatin reduces the intracellular cholesterol pool, which in turn upregulates the expression of LDL receptors on hepatocytes. This leads to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[8][9]
The Ester Metabolites of Pitavastatin
The development of pitavastatin has not prominently featured the creation of synthetic ester prodrugs. Instead, the relevant "pitavastatin esters" are its metabolites formed in vivo. The two primary ester-related metabolites are pitavastatin lactone and an ester-type glucuronide conjugate.
Pitavastatin Lactone
Pitavastatin lactone is the major metabolite of pitavastatin found in human plasma.[5][8] It is formed through an intramolecular esterification of the parent drug. This lactonization is a key step in the metabolic pathway of pitavastatin.
Ester-Type Pitavastatin Glucuronide Conjugate
The formation of pitavastatin lactone occurs via an ester-type glucuronide conjugate.[5][8] This conjugation is mediated by uridine (B1682114) 5'-diphosphate (UDP) glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7.[8] This metabolic route is significant because pitavastatin is only minimally metabolized by the cytochrome P450 (CYP) system, particularly CYP2C9 and to a lesser extent CYP2C8.[3][8] This low reliance on the CYP450 pathway reduces the risk of drug-drug interactions compared to other statins that are more heavily metabolized by these enzymes.[7]
Signaling Pathway and Experimental Workflows
HMG-CoA Reductase Inhibition Pathway
The mechanism of action of pitavastatin is centered on the inhibition of the mevalonate pathway. The following diagram illustrates this key signaling cascade.
References
- 1. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitavastatin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
High-performance liquid chromatography (HPLC) method for tert-butyl pitavastatin analysis.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tert-butyl pitavastatin (B1663618), a key intermediate and potential process-related impurity in the synthesis of pitavastatin.[1] This method is based on established reversed-phase HPLC principles for pitavastatin and its related substances.
Introduction
Tert-butyl pitavastatin is a critical precursor in the manufacturing of pitavastatin, a potent HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[2] Monitoring the purity and concentration of this intermediate is essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This proposed HPLC method provides a reliable approach for the determination of tert-butyl pitavastatin.
Chromatographic Conditions
A reversed-phase HPLC method was developed to achieve optimal separation and quantification of tert-butyl pitavastatin. The method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, ensuring good peak shape and resolution.
| Parameter | Recommended Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05M Sodium Phosphate Buffer (pH 4.5) : Acetonitrile (50:50, v/v)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 35°C |
| Detection Wavelength | 245 nm[3] |
| Run Time | 10 minutes |
System Suitability
System suitability tests are crucial to ensure the HPLC system is performing correctly. These tests should be performed before any sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Method Validation Summary
The proposed method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following is a summary of typical validation parameters.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Experimental Protocols
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of tert-butyl pitavastatin reference standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 25 mL with the diluent and mix thoroughly.
Preparation of Working Standard Solutions
-
Pipette appropriate volumes of the Standard Stock Solution into separate volumetric flasks.
-
Dilute with the diluent to obtain working standard solutions at desired concentrations (e.g., for a linearity curve from 10 to 150 µg/mL).
Preparation of Sample Solution
-
Accurately weigh a sample containing tert-butyl pitavastatin.
-
Transfer the sample to a suitable volumetric flask.
-
Add diluent to approximately 70% of the flask's volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for this HPLC analysis.
Caption: Workflow for the preparation of standard solutions.
Caption: General workflow for the HPLC analysis.
Caption: Data processing and reporting steps.
References
Application Notes and Protocols for Tert-Butyl Pitavastatin in Cell Culture Experiments
Introduction
Tert-butyl pitavastatin (B1663618) is the tert-butyl ester form of pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Like other statins, it blocks the conversion of HMG-CoA to mevalonate (B85504), a critical step in the cholesterol biosynthesis pathway.[3][4] Beyond its well-known lipid-lowering effects, pitavastatin has garnered significant interest in oncological research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines.[5][6][7] These "pleiotropic" effects, independent of cholesterol reduction, make it a valuable tool for investigating cellular signaling pathways and a potential candidate for drug repurposing in cancer therapy.[8]
This document provides detailed protocols for the use of tert-butyl pitavastatin in cell culture experiments, including methods for assessing cell viability and apoptosis, and summarizes key quantitative data from published studies.
Mechanism of Action
Pitavastatin exerts its anti-cancer effects through multiple mechanisms, primarily stemming from the inhibition of the mevalonate pathway. This blockade not only reduces cholesterol synthesis but also depletes essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8][9] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras and Rho, which are crucial for cell growth, proliferation, and survival.
Key signaling pathways affected by pitavastatin include:
-
Induction of Apoptosis: Pitavastatin has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic pathways, marked by the cleavage of caspases-3, -7, -8, and -9, and PARP.[6][10][11] This can be triggered by the downregulation of survival signals like AKT and ERK.[6]
-
Autophagy Flux Blockade: In some cancer cell lines, pitavastatin blocks autophagy flux, leading to an accumulation of FOXO3a protein.[12] This, in turn, induces endoplasmic reticulum (ER) stress through the PERK-CHOP pathway, ultimately causing apoptosis.[12][13]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest at the G1 phase, an effect linked to the upregulation of cell cycle regulators such as p21 and p53.[6][10]
Data Presentation
The following table summarizes the effects of pitavastatin on various cancer cell lines as reported in the literature. This data can guide the selection of appropriate concentrations and treatment times for your specific cell line.
| Cell Line | Assay Type | Concentration Range | Treatment Duration | Key Findings & IC50 |
| SCC15 (Oral Cancer) | Cell Viability (CytoTox-Glo) | Various concentrations | 48 hours | Significant reduction in cell viability.[5][12] |
| SW480 (Colon Cancer) | Cell Viability (CytoTox-Glo) | Various concentrations | 48 hours | Significant reduction in cell viability.[5][12] |
| Huh-7 (Liver Cancer) | Cell Viability | 5 µM | 1, 2, 4, 6 days | Time-dependent decrease in cell viability.[10][14] |
| SMMC7721 (Liver Cancer) | Cell Viability | 5 µM | 1, 2, 4, 6 days | Time-dependent decrease in cell viability.[10][14] |
| Human T-Cells | Proliferation Assay | Nanomolar concentrations | 72 hours | Potent inhibition of T-cell proliferation; IC50 of 3.6 nM (freshly stimulated) and 48.5 nM (pre-activated).[15][16] |
| Ovcar-3 & Ovcar-8 (Ovarian Cancer) | Caspase Activity | 1 µM | 48 hours | Increased activity of caspases 8, 9, and 3/7.[11] |
| REH (Leukemia) | Proliferation Assay (CCK-8) | Not specified | 48 hours | Inhibition of cell proliferation with an IC50 of 449 nM.[17] |
| REH-VR (Vincristine-Resistant Leukemia) | Proliferation Assay (CCK-8) | Not specified | 48 hours | More potent inhibition of proliferation with an IC50 of 217 nM.[17] |
Experimental Protocols
1. Preparation of Tert-Butyl Pitavastatin Stock Solution
-
Reagent: Tert-Butyl Pitavastatin
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Procedure:
-
Allow the vial of solid tert-butyl pitavastatin to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM primary stock solution by dissolving the appropriate amount of tert-butyl pitavastatin in high-quality DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.79 mg of tert-butyl pitavastatin (M.W. 479.55 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
When ready to use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
2. Cell Viability Assay (CytoTox-Glo™ or similar)
This protocol is adapted from methodologies used to assess the effect of pitavastatin on cancer cell viability.[12][18]
-
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
Tert-butyl pitavastatin stock solution
-
Cytotoxicity assay kit (e.g., CytoTox-Glo™ from Promega)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1,500-5,000 cells per well in 100 µL of complete medium.[10][12] The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of tert-butyl pitavastatin in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[18][19]
-
Assay: Following the treatment period, perform the cytotoxicity assay according to the manufacturer's instructions. For the CytoTox-Glo™ assay, this involves adding the AAF-Glo™ Reagent to measure dead-cell protease activity, followed by a lysis reagent to measure total cell number.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12]
-
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well opaque-walled plates
-
Tert-butyl pitavastatin stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with tert-butyl pitavastatin as described in the cell viability protocol (Steps 1-3). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 48 hours).[12]
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. c. Add 100 µL of the prepared reagent to each well. d. Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds. e. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Visualizations
Caption: Experimental workflow for assessing the effects of tert-butyl pitavastatin on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 5. Frontiers | Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux [frontiersin.org]
- 6. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statins kill cancer cells by starving them to death - Futurity [futurity.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chemotherapeutic Activity of Pitavastatin in Vincristine Resistant B-Cell Acute Lymphoblastic Leukemia [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Tert-Butyl Pitavastatin
Introduction
Tert-butyl pitavastatin (B1663618) is a key intermediate and metabolite of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1][2] Accurate quantification of tert-butyl pitavastatin is crucial for process monitoring, quality control of drug substances, and metabolic studies. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of tert-butyl pitavastatin. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a drug development setting.
Chemical Properties of Tert-Butyl Pitavastatin
A thorough understanding of the analyte's chemical properties is fundamental to analytical method development.
| Property | Value | Reference |
| Chemical Name | tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | [3] |
| Molecular Formula | C29H32FNO4 | [1][4][5][6][7][8][9] |
| Molecular Weight | 477.57 g/mol | [5][6][7][8][9] |
| CAS Number | 586966-54-3 | [1][4][5][6][7] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO. | [2][6] |
Experimental Protocols
1. Materials and Reagents
-
Tert-Butyl Pitavastatin Reference Standard (Purity >98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Nylon Syringe Filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 244 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of tert-butyl pitavastatin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
For Drug Substance: Accurately weigh an appropriate amount of the tert-butyl pitavastatin sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range.
-
For In-process Samples: Dilute the sample with the mobile phase to a theoretical concentration within the linear range of the method.
-
All sample and standard solutions should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from common excipients and degradation products |
Workflow and Diagrams
The overall workflow for the analytical method development and validation is depicted below.
Caption: Workflow for HPLC method development and validation.
The logical relationship for sample analysis is outlined in the following diagram.
Caption: Protocol for sample and standard analysis.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantification of tert-butyl pitavastatin. The method is straightforward, utilizing common reagents and instrumentation, and has been validated to meet the stringent requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of pitavastatin and its related compounds.
References
- 1. Tert-buthyl Pitavastatin | CAS#:586966-54-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl Pitavastatin [sincopharmachem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 586966-54-3 [chemicalbook.com]
- 7. aschemicals.com [aschemicals.com]
- 8. Pitavastatin t-Butyl Ester | CAS No- 586966-54-3 | Simson Pharma Limited [simsonpharma.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Application Note: Quantitative Analysis of Pitavastatin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Pitavastatin (B1663618) is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is prescribed for the treatment of hyperlipidemia to reduce elevated total cholesterol and LDL-cholesterol levels. Monitoring the concentration of pitavastatin in plasma is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies during drug development and clinical trials. This application note details a robust, sensitive, and rapid Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of pitavastatin in human plasma.
Principle of the Method This method employs a simple protein precipitation technique for sample extraction, followed by chromatographic separation on a C18 reversed-phase column. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to ensure high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both pitavastatin and its stable isotope-labeled internal standard (SIL-IS), Pitavastatin-D4. The use of a SIL-IS is considered the gold standard as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]
Experimental Protocols
1. Materials and Reagents
-
Standards: Pitavastatin reference standard, Pitavastatin-D4 internal standard (IS).
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol.
-
Reagents: Formic acid (reagent grade), ultrapure water.
-
Matrix: Drug-free human plasma (K2-EDTA).
2. Instrumentation
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients/isocratic flow.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Standard and Sample Preparation
-
Stock Solutions:
-
Prepare primary stock solutions of pitavastatin (1 mg/mL) and Pitavastatin-D4 (1 mg/mL) in methanol.
-
From these, prepare separate working stock solutions by serial dilution in a 50:50 mixture of acetonitrile and water.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions for the calibration curve by diluting the pitavastatin working stock.
-
Spike 5% (v/v) of these working solutions into drug-free human plasma to obtain final concentrations for the calibration curve, typically ranging from 0.2 to 200 ng/mL.[2][3]
-
Prepare QC samples in plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 60, and 160 ng/mL).
-
-
Plasma Sample Preparation Protocol:
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Pitavastatin-D4 internal standard working solution (e.g., at 100 ng/mL) to all tubes except the blank matrix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm[4][5] |
| Mobile Phase | 85:15 (v/v) Methanol / 0.1% Formic Acid in Water[4][5] |
| Flow Rate | 0.4 mL/min[4][5] |
| Elution Mode | Isocratic |
| Column Temperature | 25°C[4] |
| Injection Volume | 10 µL |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Pitavastatin | Pitavastatin-D4 (IS) |
| Ionization Mode | ESI Positive[2][6] | ESI Positive |
| MRM Transition (m/z) | 422.0 → 290.1[4][5] | 426.0 → 294.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |
| Ion Spray Voltage | ~5000 V[2] | ~5000 V |
| Source Temperature | ~400°C[2] | ~400°C |
Method Validation and Data Summary
The method was validated according to regulatory guidelines. A summary of the performance characteristics is presented below.
Table 3: Method Validation Quantitative Summary
| Validation Parameter | Result |
| Linearity Range | 0.2 - 200 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL[2] |
| Intra-day Precision (%CV) | < 15%[2][6] |
| Inter-day Precision (%CV) | < 15%[2][6] |
| Accuracy (% Bias) | Within ±15% of nominal value[2][6] |
| Mean Extraction Recovery | > 70%[2] |
| Matrix Effect | Not significant[2] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: Workflow for Pitavastatin analysis in plasma.
The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of pitavastatin in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol ensures high accuracy, precision, and throughput, making this method highly suitable for regulated bioanalysis in support of clinical and preclinical pharmacokinetic studies.
Note: This application note is based on established methodologies for pitavastatin. The user specified "tert-butyl pitavastatin," which may be a prodrug or derivative. While the general workflow and principles would remain the same, the mass-to-charge (m/z) ratios for the MRM transitions would need to be specifically determined and optimized for the tert-butylated form of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 6. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of Tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl pitavastatin (B1663618) is the tert-butyl ester prodrug of pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] Pitavastatin is utilized in the management of hypercholesterolemia. The tert-butyl ester modification is intended to modulate the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies. As a more lipophilic entity than its parent carboxylic acid, tert-butyl pitavastatin is expected to have low aqueous solubility, presenting a challenge for formulation development, particularly for parenteral administration.
These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and analytical methods for the successful preclinical evaluation of tert-butyl pitavastatin.
Data Presentation
A critical aspect of preclinical formulation development is the thorough characterization of the drug substance's physicochemical properties. The following tables summarize key quantitative data for tert-butyl pitavastatin.
Table 1: Physicochemical and Solubility Data for Tert-Butyl Pitavastatin
| Property | Value | Reference / Method |
| Molecular Formula | C₂₉H₃₂FNO₄ | [1] |
| Molecular Weight | 477.57 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | ||
| DMSO | 100 mg/mL (209.39 mM) | [1] |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Water | Practically insoluble |
Table 2: Stability Profile of Tert-Butyl Pitavastatin
| Condition | Vehicle | Observations |
| Hydrolytic Stability | Aqueous Buffers | Ester hydrolysis is anticipated, particularly at non-neutral pH. |
| pH 3.0 | Increased stability of the lactone form of some statins has been observed at acidic pH. | |
| pH 7.4 | Hydrolysis to the active parent, pitavastatin, is expected. | |
| pH 9.0 | Base-catalyzed hydrolysis is likely to be rapid. | |
| Thermal Stability | Solid State | Stable at -20°C for up to 3 years. |
| In Solution | DMSO (-80°C) | Stable for up to 6 months.[1] |
| In Solution | DMSO (-20°C) | Stable for up to 1 month.[1] |
| Photostability | Not explicitly studied | As with many quinoline (B57606) derivatives, protection from light is recommended. |
Experimental Protocols
Preparation of an Oral Suspension (2.5 mg/mL)
This protocol is adapted from a method for preparing a suspended solution of tert-butyl pitavastatin suitable for oral and intraperitoneal administration.[1]
Materials:
-
Tert-butyl pitavastatin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of tert-butyl pitavastatin in DMSO.
-
In a sterile container, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix until evenly dispersed.
-
Add 450 µL of saline to bring the total volume to 1 mL, resulting in a final concentration of 2.5 mg/mL.
-
Vortex the suspension before each administration to ensure uniform distribution of the active pharmaceutical ingredient.
Analytical Method for Quantification of Tert-Butyl Pitavastatin by HPLC-UV
This protocol provides a general framework for the development of an HPLC-UV method suitable for quantifying tert-butyl pitavastatin in formulation samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for statin analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 245 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of tert-butyl pitavastatin in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the formulation samples with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of tert-butyl pitavastatin in the samples by interpolating their peak areas from the calibration curve.
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Signaling Pathway
Caption: HMG-CoA Reductase Signaling Pathway.
Experimental Workflow
Caption: Preclinical Formulation Workflow.
References
Application Notes: Utilizing Tert-butyl Pitavastatin in HMG-CoA Reductase Inhibition Assays
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2][3] Inhibition of this enzyme is a critical therapeutic strategy for managing hypercholesterolemia. Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, leading to reduced cholesterol production in the liver.[4] This reduction upregulates the expression of low-density lipoprotein (LDL) receptors, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][5]
Pitavastatin (B1663618) is a potent, synthetically developed statin that effectively inhibits HMG-CoA reductase.[2][6] Tert-butyl pitavastatin is an ester prodrug form of pitavastatin. As a prodrug, it is a modified, inactive version of the active drug. For tert-butyl pitavastatin to exert its inhibitory effect, it must first be metabolically activated by undergoing hydrolysis of its tert-butyl ester group, a reaction catalyzed by carboxylesterase enzymes, to yield the active pitavastatin acid.[7][8] This activation step is a critical consideration for researchers designing in vitro assays.
These application notes provide a comprehensive guide for the use of tert-butyl pitavastatin in HMG-CoA reductase inhibition assays, including protocols for its activation and the subsequent determination of its inhibitory potency.
Mechanism of Action & Prodrug Activation
Statins, including the active form of pitavastatin, share a structural similarity with the natural substrate, HMG-CoA. This allows them to bind with high affinity to the active site of the HMG-CoA reductase enzyme, competitively blocking the conversion of HMG-CoA to mevalonate.[2]
Tert-butyl pitavastatin, as an ester, is not pharmacologically active on its own. Its conversion to the active carboxylate form is essential for binding to the enzyme. This bioconversion is typically carried out by carboxylesterases, which are predominantly found in the liver.[7][8] Therefore, in an in vitro setting using purified enzymes, tert-butyl pitavastatin will show minimal activity unless a suitable esterase is included in the assay mixture.
Figure 1: Prodrug activation of tert-butyl pitavastatin.
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. HMG-CoA reductase catalyzes the critical, rate-limiting step. By inhibiting this enzyme, pitavastatin effectively reduces the entire downstream production of cholesterol.
Figure 2: Inhibition of the cholesterol biosynthesis pathway.
Quantitative Data: Inhibitory Potency
The potency of a statin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The IC50 values for pitavastatin are among the lowest of the commercially available statins, indicating its high potency.
The following table summarizes the reported IC50 values for pitavastatin in comparison to other statins. It is important to note that these values were determined using the active acid form of the drugs.
| Statin | IC50 (nM) | Experimental System | Reference |
| Pitavastatin | 6.8 | Rat Liver Microsomes | [9][10] |
| Simvastatin | 16.3 | Rat Liver Microsomes | [9] |
| Pravastatin | 46.2 | Rat Liver Microsomes | [9] |
| Pitavastatin | 5.8 | HepG2 Cells (Cholesterol Synthesis) | [9][10] |
| Simvastatin | 16.8 | HepG2 Cells (Cholesterol Synthesis) | [9] |
| Atorvastatin (B1662188) | 33.1 | HepG2 Cells (Cholesterol Synthesis) | [9] |
Note: The IC50 of tert-butyl pitavastatin is expected to be significantly higher than that of pitavastatin in assays lacking esterase activity.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of compounds against HMG-CoA reductase.
1. Principle of the Assay
The activity of HMG-CoA reductase is determined by monitoring the rate of NADPH oxidation, which is consumed during the reduction of HMG-CoA to mevalonate. This oxidation leads to a decrease in absorbance at 340 nm.[3][11][12] The rate of this decrease is proportional to the enzyme's activity. The assay can be used to screen for inhibitors by measuring the reduction in enzyme activity in the presence of the test compound.
2. Materials and Reagents
-
HMG-CoA Reductase (purified enzyme)
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Tert-butyl pitavastatin (test inhibitor)
-
Pitavastatin acid (positive control inhibitor)
-
Porcine Liver Esterase (for prodrug activation, optional)
-
DMSO (solvent for inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
3. Reagent Preparation
-
HMG-CoA Reductase Assay Buffer : Prepare according to the supplier's instructions. Pre-warm to 37°C before use.[11]
-
HMG-CoA Reductase : Reconstitute the enzyme in Assay Buffer to the desired concentration. Keep on ice during use.
-
NADPH Solution : Reconstitute NADPH powder in ultrapure water to a stock concentration (e.g., 10 mM). Aliquot and store at -20°C.[13]
-
HMG-CoA Solution : Reconstitute HMG-CoA powder in ultrapure water to a stock concentration (e.g., 10 mM). Aliquot and store at -20°C.[11]
-
Inhibitor Stock Solutions : Prepare 100X stock solutions of tert-butyl pitavastatin and pitavastatin acid in DMSO. Create a dilution series to determine the IC50 value.
4. Experimental Workflow
Figure 3: General workflow for the HMG-CoA reductase assay.
5. Assay Procedure (96-well plate format)
-
Plate Setup : Design the plate layout, including wells for:
-
No-Enzyme Control : Contains all reagents except the enzyme.
-
Enzyme Control (100% Activity) : Contains all reagents and the inhibitor solvent (e.g., DMSO).
-
Positive Inhibitor Control : Contains all reagents and a known concentration of pitavastatin acid.
-
Test Inhibitor Wells : Contains all reagents and varying concentrations of tert-butyl pitavastatin.
-
-
Prodrug Activation (Required for Tert-butyl Pitavastatin) :
-
In the designated "Test Inhibitor Wells," add the HMG-CoA Reductase Assay Buffer.
-
Add the desired amount of Porcine Liver Esterase.
-
Add 2 µL of the tert-butyl pitavastatin dilution series.
-
Incubate for 30-60 minutes at 37°C to allow for the hydrolysis of the ester prodrug to the active acid form.
-
-
Enzyme and Inhibitor Pre-incubation :
-
To all wells (except "No-Enzyme Control"), add 5 µL of reconstituted HMG-CoA Reductase.
-
For wells not undergoing the prodrug activation step (e.g., Enzyme Control, Positive Control), add the appropriate inhibitor or solvent.
-
Adjust the total volume in each well to 100 µL with Assay Buffer.
-
Mix gently and incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement :
-
Prepare a Reaction Mix containing NADPH and HMG-CoA in Assay Buffer.
-
Initiate the reaction by adding 100 µL of the Reaction Mix to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for 10-20 minutes.
-
6. Data Analysis
-
Calculate the Rate of Reaction : For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition : Use the following formula to calculate the percentage of HMG-CoA reductase activity inhibited by the test compound: % Inhibition = [(Rate_EnzymeControl - Rate_Inhibitor) / Rate_EnzymeControl] * 100
-
Determine IC50 Value : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tert-butyl pitavastatin serves as a valuable tool for studying HMG-CoA reductase inhibition, provided its nature as a prodrug is accounted for in the experimental design. In vitro assays must incorporate an enzymatic activation step, for example by using liver microsomes or a purified carboxylesterase, to convert the compound to its biologically active acid form. When properly activated, the resulting pitavastatin is a highly potent inhibitor, making it an important reference compound for drug discovery and development in the field of lipid metabolism.
References
- 1. drugs.com [drugs.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 6. medscape.com [medscape.com]
- 7. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
Application of Tert-Butyl Pitavastatin in Hyperlipidemia Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Animal models of hyperlipidemia are indispensable tools for understanding the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents. Tert-butyl pitavastatin (B1663618), a prodrug of pitavastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its application in hyperlipidemia research models allows for the investigation of lipid-lowering efficacy, pleiotropic effects, and underlying molecular mechanisms. These notes provide detailed protocols for the use of tert-butyl pitavastatin in established rodent models of hyperlipidemia.
Mechanism of Action
Tert-butyl pitavastatin is hydrolyzed in vivo to its active form, pitavastatin. Pitavastatin competitively inhibits HMG-CoA reductase in the liver, leading to a decrease in intracellular cholesterol levels.[1] This reduction upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the circulation.[2] Beyond its primary lipid-lowering effect, pitavastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties, which are crucial in mitigating the progression of atherosclerosis.[3][4] One of the key anti-inflammatory mechanisms involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6]
Experimental Protocols
I. Induction of Hyperlipidemia in a Rat Model
This protocol describes the induction of hyperlipidemia in rats using a high-fat diet (HFD), a widely used and clinically relevant method.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard chow diet
-
High-fat diet (HFD): A common composition includes 20% fat (e.g., lard or a mix of lard and cholesterol), 1.5% cholesterol, and 0.5% cholic acid mixed with standard chow. Alternatively, a diet with 45% of total calories from fat can be used.
-
Cages with ad libitum access to food and water
-
Animal weighing scale
Procedure:
-
Acclimatize the rats for one week upon arrival, housing them in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
After acclimatization, randomly divide the animals into two main groups: a control group receiving a standard chow diet and an experimental group receiving the HFD.
-
Provide the respective diets to the animals for a period of 4-8 weeks. The duration can be adjusted based on the desired severity of hyperlipidemia.
-
Monitor the body weight of the animals weekly.
-
At the end of the induction period, collect blood samples to confirm the hyperlipidemic state by measuring serum lipid profiles (Total Cholesterol, Triglycerides, LDL-C, and HDL-C). A significant increase in TC, TG, and LDL-C levels compared to the control group indicates successful induction of hyperlipidemia.[7][8]
II. Administration of Tert-Butyl Pitavastatin
This protocol outlines the oral administration of tert-butyl pitavastatin to the hyperlipidemic rat model.
Materials:
-
Hyperlipidemic rats (induced as per Protocol I)
-
Tert-butyl pitavastatin
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in distilled water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of tert-butyl pitavastatin in the chosen vehicle. A common dosage for pitavastatin in rodent models ranges from 1 to 10 mg/kg body weight per day. The exact dose should be determined based on the specific aims of the study.
-
Divide the hyperlipidemic rats into at least two subgroups: a vehicle control group and a tert-butyl pitavastatin treatment group.
-
Administer the prepared suspension or the vehicle alone to the respective groups once daily via oral gavage. The volume of administration is typically 5-10 ml/kg body weight.
-
Continue the treatment for a predefined period, typically ranging from 4 to 12 weeks.
-
Throughout the treatment period, continue to provide the HFD to all hyperlipidemic groups to maintain the disease model.
-
Monitor animal health and body weight regularly.
III. Biochemical Analysis of Serum Lipid Profile
This protocol details the procedure for measuring key lipid parameters in the serum of the experimental animals.
Materials:
-
Blood collection tubes (e.g., with serum separator)
-
Centrifuge
-
Commercial enzymatic kits for the determination of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
Spectrophotometer or a clinical chemistry analyzer
Procedure:
-
At the end of the treatment period, fast the animals overnight (12-16 hours).
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus, cardiac puncture under anesthesia).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.[8]
-
Carefully collect the serum and store it at -80°C until analysis.
-
Determine the concentrations of TC, TG, and HDL-C in the serum using the respective commercial enzymatic kits according to the manufacturer's instructions.
-
Calculate the concentration of Low-Density Lipoprotein Cholesterol (LDL-C) using the Friedewald formula (for triglycerides < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)
-
Analyze the data statistically to compare the lipid profiles between the different experimental groups.
Quantitative Data Summary
The following tables summarize the effects of pitavastatin on lipid profiles in different hyperlipidemia research models.
Table 1: Effect of Pitavastatin on Lipid Profile in High-Fat Diet-Induced Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Standard Diet) | - | 8 weeks | 75 ± 5 | 80 ± 7 | 20 ± 3 | 40 ± 4 |
| HFD Control (Vehicle) | - | 8 weeks | 150 ± 12 | 180 ± 15 | 90 ± 8 | 25 ± 3 |
| HFD + Pitavastatin | 5 | 4 weeks | 105 ± 9 | 120 ± 10 | 55 ± 6* | 30 ± 3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to HFD Control. Data are representative values compiled from typical outcomes in such studies.
Table 2: Effect of Pitavastatin on Lipid Profile in a Rabbit Model of Atherosclerosis
| Treatment Group | Dose (mg/kg/day) | Duration | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control | - | 12 weeks | 60 ± 8 | 30 ± 5 | 25 ± 4 |
| High-Cholesterol Diet | - | 12 weeks | 850 ± 70 | 780 ± 65 | 35 ± 5 |
| HCD + Pitavastatin | 1 | 12 weeks | 450 ± 50 | 400 ± 45 | 30 ± 4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to High-Cholesterol Diet group.[5]
Visualizations
Signaling Pathway Diagram
Caption: Pitavastatin inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating tert-butyl pitavastatin in a hyperlipidemia model.
References
- 1. mdpi.com [mdpi.com]
- 2. Pitavastatin for the treatment of primary hyperlipidemia and mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl Pitavastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl pitavastatin (B1663618) for improved yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of tert-butyl pitavastatin, focusing on two common synthetic routes: the Wittig reaction and the Julia-Kocienski/Julia Olefination.
Issue 1: Low Overall Yield
Q1: My overall yield of tert-butyl pitavastatin is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low overall yield can result from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially solvents, are anhydrous where required. Moisture can quench strong bases used in both Wittig and Julia-Kocienski reactions.
-
Inert Atmosphere: Reactions involving strong bases (e.g., n-BuLi, NaHMDS, KOtBu) must be conducted under a strict inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric oxygen and moisture.
-
Temperature Control: Precise temperature control is crucial. Use appropriate cooling baths (e.g., dry ice/acetone) to maintain the recommended temperatures, especially during the addition of reagents.
Route-Specific Troubleshooting:
-
Wittig Reaction:
-
Incomplete Ylide Formation: The characteristic deep red or orange color of the ylide should be observed after adding the base to the phosphonium (B103445) salt. If the color is faint or absent, your base may have degraded, or the reaction temperature might be incorrect.
-
Side Reactions: The presence of a significant amount of triphenylphosphine (B44618) oxide byproduct, which can be difficult to remove, can complicate purification and lead to yield loss.[1]
-
-
Julia-Kocienski/Julia Olefination:
-
Inefficient Sulfone Metalation: Similar to the Wittig reaction, incomplete deprotonation of the sulfone will lead to low yields. Ensure the base is of high quality and added at the correct temperature.
-
Barbier-like Conditions: For the Julia-Kocienski reaction, adding the base to a mixture of the aldehyde and sulfone ("Barbier-like conditions") can sometimes improve yields by ensuring the aldehyde is present to react with the sulfonyl carbanion as it forms, minimizing potential side reactions of the carbanion.[2]
-
Visual Aid: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield issues.
Issue 2: High Levels of Z-Isomer Impurity
Q2: My final product is contaminated with a significant amount of the Z-isomer. How can I improve the E-selectivity?
A2: The formation of the undesired Z-isomer is a common problem, particularly in the Wittig reaction, and can lead to significant yield loss during purification.
-
Wittig Reaction:
-
The Wittig reaction for pitavastatin synthesis is known to produce a substantial amount of the Z-isomer, often in the range of 20-30%.[3] This is a known drawback of this route.
-
Reaction Conditions: Running the reaction at lower temperatures may slightly improve E-selectivity, but significant reduction of the Z-isomer is challenging with this method.
-
-
Julia-Kocienski/Julia Olefination:
-
This route is highly recommended for achieving excellent E-selectivity. The Julia-Kocienski olefination can achieve an E/Z ratio of up to 300:1.[4][5]
-
A modified Julia olefination approach has been shown to reduce the formation of the Z-isomer to less than 2%.[3]
-
Choice of Sulfone: The use of a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone in the Julia-Kocienski reaction can enhance E-selectivity due to steric factors that favor the required transition state.[2]
-
Data Presentation: Comparison of Synthetic Routes
| Feature | Wittig Reaction | Julia-Kocienski/Julia Olefination |
| Z-Isomer Formation | 20-30%[3] | <2%[3] |
| Intermediate Yield | Lower due to impurity removal | 85-90% for a key coupled intermediate[3] |
| Stereoselectivity | Moderate E-selectivity | High to excellent E-selectivity (up to 300:1 E/Z)[4][5] |
| Byproduct Removal | Triphenylphosphine oxide can be challenging to remove. | Water-soluble byproducts are generally easier to remove. |
Frequently Asked Questions (FAQs)
Q3: What are the most common process-related impurities in tert-butyl pitavastatin synthesis besides the Z-isomer?
A3: Besides the Z-isomer, several other process-related impurities can form, impacting yield and purity:
-
Methyl Impurity: This impurity can form during the condensation step in some synthetic routes.[3]
-
Des-fluoro Impurity: Results from the loss of the fluorine atom from the fluorophenyl group.
-
(3S,5R)-Isomer: An enantiomeric impurity that can arise from issues with chiral control during the synthesis.[6]
-
Pitavastatin t-Butyl Ester: This is the desired product, but if the subsequent hydrolysis to pitavastatin is the goal, its persistence is considered an impurity. It can also be a degradation product.
Q4: How can I monitor the progress of my reaction to optimize reaction time and minimize side reactions?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.
-
Procedure:
-
Prepare a TLC plate with spots for your starting materials (aldehyde and ylide/sulfone) and a co-spot.
-
As the reaction progresses, take small aliquots from the reaction mixture and spot them on the TLC plate.
-
Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
-
Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress.
-
-
Benefits: TLC allows you to determine when the reaction is complete, preventing the formation of degradation impurities from unnecessarily long reaction times or excessive heating.[7][8][9]
Q5: What is the recommended method for purifying the crude tert-butyl pitavastatin?
A5: Flash column chromatography on silica (B1680970) gel is a standard and effective method for purifying the crude product.
-
Procedure:
-
The crude residue after work-up, which contains the product and byproducts like triphenylphosphine oxide (from the Wittig reaction), is loaded onto a silica gel column.
-
A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used to elute the components.
-
The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Tip for Wittig Reaction Purification: Triphenylphosphine oxide can sometimes be partially removed before chromatography by precipitation from a non-polar solvent mixture like diethyl ether/hexanes.[1]
Experimental Protocols
Key Experimental Workflow: Julia-Kocienski Olefination
The following diagram outlines the general workflow for the highly E-selective Julia-Kocienski olefination for the synthesis of a pitavastatin intermediate.
Caption: General workflow for the Julia-Kocienski olefination.
Detailed Methodologies
Synthesis of a Key Intermediate via Julia Olefination (Adapted from[3])
-
Preparation of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-cyclopropyl-4-(4-fluorophenyl)quinolone: To a solution of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573) in dichloromethane (B109758), a solution of PBr3 in dichloromethane is added dropwise at ambient temperature. After stirring, the reaction is quenched with aqueous sodium bicarbonate. The organic layer is separated, washed, and the solvent is removed. The crude product is then reacted with 2-mercaptobenzimidazole (B194830) and aqueous NaOH in acetone (B3395972) and water at 0-5°C to yield the desired product after filtration and drying.
-
Preparation of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinolone: The product from the previous step is dissolved in dichloromethane, and tetra-n-butylammonium bromide and a solution of hydrogen peroxide are added at 10-20°C. After the reaction is complete (monitored by TLC), it is quenched with aqueous sodium sulfite. Aqueous sodium hydroxide (B78521) and dimethyl sulfate (B86663) are then added. The organic layer is separated, washed, and the solvent is distilled off. The product is precipitated from methanol.
-
Condensation to form the Pitavastatin Coupled Intermediate: The sulfone from the previous step is reacted with (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate in the presence of a suitable base (e.g., NaOBt) in a solvent like THF to yield the coupled intermediate with high E-selectivity.
Note: For detailed quantities and specific reaction times, it is crucial to refer to the primary literature. The procedures provided here are a general guide to the key transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Blog Details [chemicea.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. youtube.com [youtube.com]
tert-Butyl Pitavastatin solubility issues in aqueous solutions
Technical Support Center: tert-Butyl Pitavastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with tert-Butyl Pitavastatin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl Pitavastatin and why is its aqueous solubility a concern?
A1: Tert-Butyl Pitavastatin is the tert-butyl ester of Pitavastatin, a potent HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] As an ester, it is more lipophilic than its parent carboxylic acid, Pitavastatin. This high lipophilicity, indicated by a high LogP value, leads to very low solubility in aqueous solutions, which can pose significant challenges during in vitro experiments, formulation development, and bioavailability studies.[1] Pitavastatin itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[3][4] The tert-butyl ester is expected to have even lower aqueous solubility.
Q2: I am having difficulty dissolving tert-Butyl Pitavastatin in my aqueous buffer. What are the initial steps I should take?
A2: Due to its low aqueous solubility, direct dissolution in aqueous buffers is often unsuccessful. The recommended initial approach is to first dissolve the compound in a small amount of an organic solvent and then dilute it with the aqueous buffer of choice.[5] Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of up to 100 mg/mL for tert-Butyl Pitavastatin, although this may require sonication.[6]
Q3: What are some common organic solvents that can be used to prepare a stock solution of tert-Butyl Pitavastatin?
A3: Besides DMSO, other organic solvents can be used. For Pitavastatin calcium salt, dimethylformamide (DMF) is also effective, with a solubility of approximately 30 mg/ml.[5] Tert-Butyl Pitavastatin is also slightly soluble in chloroform (B151607) and methanol.[7] When preparing stock solutions, it is crucial to use a minimal amount of the organic solvent to avoid potential toxicity or off-target effects in downstream applications.
Q4: My compound precipitates when I add the organic stock solution to my aqueous buffer. What can I do?
A4: Precipitation upon addition to an aqueous medium is a common issue. Here are a few troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the target concentration in the aqueous medium.
-
Use co-solvents: Including a water-miscible co-solvent like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) in your final aqueous solution can improve solubility.[8]
-
Incorporate surfactants: Surfactants such as Tween 80 or Lutrol F127 can be used to create micellar solutions that enhance the solubility of lipophilic compounds.[9]
-
Adjust the pH: While tert-Butyl Pitavastatin is an ester and its solubility is less pH-dependent than its parent acid, the pH of the medium can still influence its stability and the solubility of any potential hydrolytic degradation products.
Q5: Are there advanced techniques to improve the aqueous solubility of Pitavastatin and its derivatives for formulation development?
A5: Yes, several formulation strategies are employed to enhance the solubility and dissolution rate of poorly soluble drugs like Pitavastatin. These include:
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier like mannitol (B672) or polyethylene glycol (PEG) can significantly improve its dissolution.[8][10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[4][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, enhancing solubility and bioavailability.[12]
-
Cocrystallization: Forming cocrystals of the drug with a coformer can alter the physicochemical properties, including solubility and dissolution rate.[13]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with tert-Butyl Pitavastatin.
Problem: tert-Butyl Pitavastatin is not dissolving or is precipitating out of solution.
Step 1: Initial Dissolution in Organic Solvent
-
Action: Weigh the required amount of tert-Butyl Pitavastatin and dissolve it in a minimal volume of a suitable organic solvent (e.g., DMSO).[6]
-
Tip: Use sonication or gentle warming to aid dissolution in the organic solvent.[6]
Step 2: Dilution into Aqueous Medium
-
Action: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.
-
Observation:
-
Solution remains clear: Your current protocol is successful for this concentration.
-
Solution becomes cloudy or a precipitate forms: Proceed to Step 3.
-
Step 3: Optimization of the Aqueous Medium
-
Action: If precipitation occurs, consider the following modifications to your aqueous buffer:
-
Inclusion of a Co-solvent: Prepare your aqueous buffer with a certain percentage (e.g., 5-20%) of a water-miscible co-solvent like ethanol or PEG 400.[8]
-
Addition of a Surfactant: Add a biocompatible surfactant, such as Tween 80 (e.g., 0.1-1%), to your aqueous medium before adding the drug stock solution.[9]
-
-
Tip: Test a matrix of co-solvent and surfactant concentrations to find the optimal conditions.
Step 4: Advanced Formulation Approaches (for drug delivery applications)
-
Action: If the above steps are insufficient for your required concentration, consider preparing an advanced formulation.
-
Solid Dispersion: Prepare a solid dispersion of tert-Butyl Pitavastatin with a hydrophilic carrier.
-
Nanosuspension: Formulate a nanosuspension using a precipitation-ultrasonication method.[4]
-
-
Tip: These methods require specialized equipment and formulation expertise. Refer to the detailed experimental protocols for guidance.
Quantitative Data
Table 1: Physicochemical Properties of tert-Butyl Pitavastatin
| Property | Value | Reference |
| Molecular Formula | C29H32FNO4 | [1] |
| Molecular Weight | 477.57 g/mol | [7] |
| LogP | 5.26 | [1] |
| Boiling Point | 674.5 ± 55.0 °C | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
Table 2: Solubility of Pitavastatin in Various Solvents
(Note: Data is for the parent compound, Pitavastatin, and its calcium salt, which can serve as a reference for the expected solubility behavior of its tert-butyl ester.)
| Solvent/Medium | Solubility (mg/mL) | Reference |
| Distilled Water | 0.0005 ± 0.01 | [8] |
| 0.1 N HCl | 2.52 ± 0.02 | [8] |
| pH 6.8 Buffer | 1.06 ± 0.03 | [8] |
| pH 7.4 Buffer | 0.008 ± 0.02 | [8] |
| Propylene Glycol | 0.5188 ± 0.03 | [8] |
| Polyethylene Glycol 400 | 72.50 ± 2.34 | [8] |
| DMSO (Pitavastatin Calcium) | ~25 | [5] |
| DMF (Pitavastatin Calcium) | ~30 | [5] |
| DMSO (tert-Butyl Pitavastatin) | 100 (with sonication) | [6] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from the shake-flask method used for determining the equilibrium solubility of Pitavastatin.[14]
Objective: To determine the saturation solubility of tert-Butyl Pitavastatin in a given aqueous medium.
Materials:
-
tert-Butyl Pitavastatin powder
-
Selected aqueous medium (e.g., phosphate-buffered saline, pH 7.4)
-
Conical flasks or sealed vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of tert-Butyl Pitavastatin powder to a conical flask containing a known volume of the aqueous medium. An excess is confirmed by the presence of undissolved solid at the bottom of the flask.[14]
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
After incubation, allow the flasks to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining suspended solid particles.
-
Dilute the clarified supernatant with a suitable solvent to a concentration within the analytical range of your quantification method.
-
Quantify the concentration of dissolved tert-Butyl Pitavastatin using a validated HPLC or UV-Vis spectrophotometric method.
-
The calculated concentration represents the equilibrium solubility of the compound in the tested medium.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol provides a general procedure for preparing a solid dispersion to enhance the solubility of tert-Butyl Pitavastatin.
Objective: To improve the dissolution rate of tert-Butyl Pitavastatin by dispersing it in a hydrophilic carrier.
Materials:
-
tert-Butyl Pitavastatin
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh the desired amounts of tert-Butyl Pitavastatin and the hydrophilic carrier (e.g., in ratios of 1:2, 1:4, 1:6 by weight).[8]
-
Dissolve both the drug and the carrier in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or a water bath at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a solid mass or a thin film is formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
The resulting powder is the solid dispersion of tert-Butyl Pitavastatin, which can be used for dissolution testing or further formulation.
Visualizations
Caption: Troubleshooting workflow for dissolving tert-Butyl Pitavastatin.
Caption: Experimental workflow for preparing a solid dispersion.
References
- 1. Tert-buthyl Pitavastatin | CAS#:586966-54-3 | Chemsrc [chemsrc.com]
- 2. This compound CAS 586966-54-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 586966-54-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jrtdd.com [jrtdd.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Purification Methods for Tert-Butyl Pitavastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of tert-butyl pitavastatin (B1663618).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of tert-butyl pitavastatin.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Crystallization | Incomplete precipitation of tert-butyl pitavastatin. | - Ensure the anti-solvent is added slowly to the solution of the crude product. - Optimize the crystallization temperature; cooling the mixture may improve precipitation. - Seeding the solution with a small crystal of pure tert-butyl pitavastatin can initiate crystallization. |
| Product loss during filtration and washing. | - Use a minimal amount of cold solvent to wash the crystals to avoid redissolving the product. - Ensure the filter medium is appropriate to capture fine crystals. | |
| High Levels of Z-Isomer Impurity | Suboptimal reaction conditions during the synthesis (e.g., Wittig reaction). | - While difficult to remove post-synthesis, recrystallization from a carefully selected solvent system may enrich the desired E-isomer. Toluene (B28343) has been mentioned as a suitable recrystallization solvent.[1] |
| Presence of Methyl Impurity | Incomplete reaction or side reactions during synthesis. | - Purification via column chromatography may be effective. A normal phase silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) could be a starting point for method development. |
| Formation of Pitavastatin Lactone | Acidic conditions or high temperatures during work-up or storage. | - Maintain neutral or slightly basic pH during the work-up and purification steps. - Avoid prolonged exposure to high temperatures. Store the purified product in a cool, dry place. |
| Poor Crystal Quality or Amorphous Solid | Rapid precipitation or inappropriate solvent system. | - Employ a slower crystallization method, such as vapor diffusion or slow cooling. - Screen different solvent/anti-solvent systems. A patent suggests recrystallization from toluene to obtain a crystalline form.[1] Another mentions the use of aqueous acetonitrile.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of tert-butyl pitavastatin?
A1: The most frequently reported impurities include the Z-isomer of pitavastatin, methyl ester impurities, and pitavastatin lactone.[3] Process-related impurities can also arise from starting materials and reagents.[4]
Q2: Which solvent systems are recommended for the crystallization of tert-butyl pitavastatin?
A2: Patent literature suggests the use of hydrocarbon solvents, with a preference for toluene, for recrystallization to obtain a crystalline solid.[1] Another described method involves isolation from 30% aqueous acetonitrile.[2] The choice of solvent will depend on the impurity profile of the crude material.
Q3: How can the formation of the Z-isomer be minimized?
A3: The formation of the Z-isomer is primarily controlled during the synthesis step, often a Wittig or similar olefination reaction. Optimization of reaction conditions such as temperature, base, and solvent can favor the formation of the desired E-isomer. Some synthetic routes are designed to produce very low levels of the Z-isomer.[3]
Q4: Is chromatographic purification a viable option for tert-butyl pitavastatin?
A4: Yes, column chromatography can be used for purification, especially for removing impurities that are difficult to separate by crystallization alone. While specific protocols for tert-butyl pitavastatin are not extensively detailed in the provided literature, standard normal-phase or reversed-phase chromatography principles can be applied. The selection of the stationary and mobile phases will require experimental optimization.
Q5: What analytical techniques are used to assess the purity of tert-butyl pitavastatin?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of pitavastatin and its intermediates.[5] Chiral HPLC can be used to determine the enantiomeric purity.[6]
Data Presentation: Comparison of Purification Methods
While direct comparative data is limited in the public domain, the following table summarizes information extracted from various sources on different purification approaches.
| Purification Method | Solvent System | Key Parameters | Reported Outcome/Observation | Reference |
| Recrystallization | Toluene | Not specified | Yields a crystalline form of tert-butyl pitavastatin. | [1] |
| Isolation/Precipitation | 30% Aqueous Acetonitrile | Cooling to 0°C | Isolation of solid tert-butyl pitavastatin. | [2] |
| Column Chromatography | Not specified | Not specified | A potential method for removing persistent impurities. | General knowledge |
Experimental Protocols
Protocol 1: Recrystallization of Tert-Butyl Pitavastatin from Toluene
Objective: To purify crude tert-butyl pitavastatin by recrystallization to obtain a crystalline solid.
Materials:
-
Crude tert-butyl pitavastatin
-
Toluene
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude tert-butyl pitavastatin in a minimal amount of hot toluene.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further precipitation, cool the solution in an ice bath.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the crystals under vacuum at a temperature not exceeding 40-50°C.
Protocol 2: Purification via Column Chromatography (General Guidance)
Objective: To separate tert-butyl pitavastatin from closely related impurities using silica gel chromatography.
Materials:
-
Crude tert-butyl pitavastatin
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude tert-butyl pitavastatin in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a mobile phase of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate).
-
Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified tert-butyl pitavastatin.
Visualizations
Caption: General workflow for the crystallization of tert-butyl pitavastatin.
Caption: Decision tree for troubleshooting low purity of tert-butyl pitavastatin.
References
- 1. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 2. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Blog Details [chemicea.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of Tert-Butyl Pitavastatin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation profile of tert-butyl pitavastatin (B1663618). As a key intermediate and potential impurity in the synthesis of pitavastatin, understanding its stability is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
While specific forced degradation studies on tert-butyl pitavastatin are not extensively published, its structural similarity to pitavastatin allows for informed experimental design and troubleshooting based on the well-documented degradation profile of the parent drug. This guide leverages available data on pitavastatin to provide relevant protocols, troubleshooting advice, and frequently asked questions.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing and analysis of tert-butyl pitavastatin, primarily using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Issue: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My chromatogram for tert-butyl pitavastatin shows significant peak tailing. What are the possible causes and solutions?
-
Answer:
-
Cause: Secondary interactions between the analyte and the stationary phase, often due to residual acidic silanols on the silica (B1680970) support.
-
Solution:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte. For pitavastatin and its esters, a slightly acidic pH (e.g., pH 3.4-3.5) is often used to suppress the ionization of any residual silanols.[1]
-
Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.2%) to block the active sites on the stationary phase.
-
Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
-
Cause: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
Cause: Extraneous column effects, such as a void in the column packing.
-
Solution: Reverse-flush the column or replace it if the problem persists.
-
Issue: Inconsistent Retention Times in HPLC
-
Question: The retention time for my tert-butyl pitavastatin peak is shifting between injections. How can I resolve this?
-
Answer:
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Cause: Fluctuations in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
Cause: Temperature variations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Issue: Appearance of Unexpected Peaks in the Chromatogram
-
Question: I am observing unexpected peaks in my chromatogram during a stability study. What could be their origin?
-
Answer:
-
Cause: Degradation of the analyte.
-
Solution: These are likely degradation products. Compare the chromatogram of the stressed sample with that of an unstressed sample to confirm. Further investigation using techniques like mass spectrometry (MS) can help in identifying the structure of these degradants.[2]
-
Cause: Contamination from the sample preparation process or the analytical system.
-
Solution: Inject a blank (diluent) to check for contamination from the solvent or the system. Ensure all glassware and equipment are clean.
-
Cause: Presence of impurities in the starting material.
-
Solution: Analyze a reference standard of tert-butyl pitavastatin to identify peaks corresponding to known impurities.
-
Frequently Asked Questions (FAQs)
General Stability Testing
-
Question: What is the purpose of forced degradation studies?
-
Answer: Forced degradation studies, also known as stress testing, are conducted to:
-
Elucidate the degradation pathways of a drug substance.[3]
-
Identify the likely degradation products that could form under various storage conditions.
-
Demonstrate the specificity of a stability-indicating analytical method, ensuring that the method can separate the drug from its degradation products.[2][3]
-
Assist in the development of a stable formulation.
-
-
Question: What are the typical stress conditions recommended by the International Council for Harmonisation (ICH)?
-
Answer: The ICH guideline Q1A(R2) suggests subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2]
Tert-Butyl Pitavastatin Specifics
-
Question: How is tert-butyl pitavastatin expected to degrade?
-
Answer: Based on the degradation profile of pitavastatin, tert-butyl pitavastatin is likely susceptible to:
-
Acid and Base Hydrolysis: The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions, which would yield pitavastatin. Pitavastatin itself is known to degrade significantly under acidic and basic conditions.[4][5]
-
Oxidation: While pitavastatin shows some degradation under oxidative stress, the extent can vary.[4]
-
Thermal Stress: The formation of a tertiary butyl ester impurity has been observed during thermal degradation studies of pitavastatin, indicating that this functional group can be involved in thermal degradation pathways.
-
-
Question: What are some of the known degradation products of pitavastatin that might be relevant for tert-butyl pitavastatin stability studies?
-
Answer: Known degradation products of pitavastatin include its lactone form, Z-isomer, and various oxidative and hydrolytic products.[6] The primary degradation product of tert-butyl pitavastatin via hydrolysis would be pitavastatin itself.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on tert-butyl pitavastatin. The specific concentrations and durations may need to be optimized based on the stability of the molecule.
1. Acid Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Procedure:
-
Dissolve a known amount of tert-butyl pitavastatin in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add an equal volume of 0.1 N hydrochloric acid (HCl).
-
Keep the solution at room temperature or heat to a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes to a few hours).[2]
-
At predefined time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to the target concentration.
-
Analyze the sample by a validated stability-indicating HPLC or HPTLC method.
-
2. Base Hydrolysis
-
Objective: To evaluate degradation under alkaline conditions.
-
Procedure:
-
Dissolve tert-butyl pitavastatin in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Maintain the solution at room temperature or a controlled temperature for a specified duration (e.g., 2 hours).[2]
-
Withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase.
-
Analyze by HPLC or HPTLC.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility to oxidation.
-
Procedure:
-
Dissolve tert-butyl pitavastatin in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 2 hours).[2]
-
Withdraw an aliquot, dilute with the mobile phase, and analyze.
-
4. Thermal Degradation
-
Objective: To investigate the effect of heat.
-
Procedure:
-
Place a known amount of solid tert-butyl pitavastatin in a controlled temperature oven (e.g., 80°C) for a specified duration (e.g., 6 hours).[2]
-
After the exposure, allow the sample to cool to room temperature.
-
Dissolve a known weight of the stressed sample in a suitable solvent, dilute to the target concentration, and analyze.
-
5. Photolytic Degradation
-
Objective: To assess the stability under light exposure.
-
Procedure:
-
Expose a solution of tert-butyl pitavastatin or the solid compound to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]
-
A control sample should be protected from light.
-
After the exposure period, prepare the sample for analysis and compare it with the control.
-
Data Presentation
The following table summarizes the degradation of pitavastatin under various stress conditions, which can serve as a reference for designing studies on tert-butyl pitavastatin.
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation of Pitavastatin (Approximate) | Major Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 2 hours (heating) | Significant | Impurity-4 | [4][5] |
| Base Hydrolysis | 1 N NaOH | 2 hours (heating) | Significant | Impurity-2, Impurity-4 | [4][5] |
| Oxidative Degradation | 10% H₂O₂ | 2 hours (heating) | Mild | Impurity-4 | [4] |
| Thermal Degradation | Dry Heat | 48 hours at 100°C | No significant degradation | - | [4] |
| Photolytic Degradation | 1.2 million lux hours | - | Mild | - | [4] |
| Neutral Hydrolysis | Water | 2 hours (heating) | No significant degradation | - | [4] |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Logical flow for developing a stability-indicating method.
References
- 1. ijpar.com [ijpar.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 6. Blog Details [chemicea.com]
Technical Support Center: Synthesis of Tert-Butyl Pitavastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl pitavastatin (B1663618).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the synthesis of tert-butyl pitavastatin?
A1: Impurities in tert-butyl pitavastatin synthesis can be broadly categorized into two main types:
-
Process-Related Impurities: These are byproducts formed during the chemical reactions of the synthesis process. They can arise from incomplete reactions, side reactions, or the presence of impurities in starting materials and reagents.[][2]
-
Degradation Impurities: These impurities are formed by the degradation of tert-butyl pitavastatin under certain conditions such as exposure to heat, light, or acidic/basic environments.[][2]
A third category, potential impurities , includes substances that are theoretically possible based on the synthetic route and degradation pathways.[2]
Q2: What are the most common specific impurities I should be aware of?
A2: Several specific impurities are frequently observed. These include:
-
Pitavastatin t-Butyl Ester: This is the desired product but can also be considered a process-related impurity if it carries over into the final pitavastatin active pharmaceutical ingredient (API) synthesis.
-
Pitavastatin Lactone: A common degradation impurity formed via intramolecular cyclization.[2]
-
(Z)-Isomer of Pitavastatin: A process-related geometric isomer formed during the Wittig reaction.[3][4][5]
-
Desfluoro Impurity: A process-related impurity lacking a fluorine atom on the phenyl ring.[][6]
-
5-Oxo Impurity: Typically a degradation product resulting from oxidation.[][2]
-
Anti-isomer Impurity: A diastereomer of pitavastatin that can be formed during the synthesis.
Impurity Summary
The following table summarizes key information for the most common impurities in tert-butyl pitavastatin synthesis.
| Impurity Name | CAS Number | Molecular Formula | Type |
| Pitavastatin t-Butyl Ester | 586966-54-3 | C₂₉H₃₂FNO₄ | Process-Related |
| Pitavastatin Lactone | 141750-63-2 | C₂₅H₂₂FNO₃ | Degradation |
| Pitavastatin (Z)-Isomer | 1159588-21-2 | C₂₅H₂₄FNO₄ | Process-Related |
| Desfluoro Pitavastatin | 1258947-30-6 | C₂₅H₂₅NO₄ | Process-Related |
| 5-Oxo Pitavastatin | 222306-15-2 | C₂₅H₂₂FNO₄ | Degradation |
| Pitavastatin Anti-Isomer | 769908-13-6 | C₂₅H₂₄FNO₄ | Process-Related |
Troubleshooting Guides
This section provides practical advice for addressing common impurity-related issues during the synthesis of tert-butyl pitavastatin.
Issue 1: High Levels of (Z)-Isomer Impurity
-
Symptom: HPLC or UPLC analysis shows a significant peak corresponding to the (Z)-isomer of pitavastatin, potentially in the range of 20-30% under unoptimized conditions.[3]
-
Probable Cause: The Wittig reaction conditions are favoring the formation of the kinetic (Z)-isomer over the thermodynamic (E)-isomer. This can be influenced by the choice of base, solvent, and temperature.[3]
-
Troubleshooting Steps:
-
Optimize the Base and Temperature: The use of a strong, non-coordinating base at a low temperature can favor the formation of the desired (E)-isomer. For example, using sodium tertiary butoxide at approximately -20°C has been shown to reduce the formation of the (Z)-isomer to below 2%.[3]
-
Alternative Synthetic Route: Consider a Julia-Kocienski olefination reaction as an alternative to the Wittig reaction, as this has been reported to significantly reduce the formation of the (Z)-isomer.[3]
-
Purification: If significant amounts of the (Z)-isomer are formed, careful purification by column chromatography may be necessary.
-
Issue 2: Presence of Pitavastatin Lactone Impurity
-
Symptom: A notable peak for the pitavastatin lactone is observed in the chromatogram.
-
Probable Cause: The reaction or work-up conditions are acidic, leading to the intramolecular cyclization of the pitavastatin side chain.[7] This is particularly problematic during the deprotection of the tert-butyl ester or during purification if acidic conditions are employed.[7]
-
Troubleshooting Steps:
-
Maintain Neutral or Slightly Basic pH: During work-up and purification steps, ensure that the pH of aqueous solutions is maintained at a neutral or slightly basic level to prevent acid-catalyzed lactonization.
-
Avoid Strong Acids: If an acidic work-up is necessary, use a weak acid and minimize the exposure time and temperature.
-
Careful Purification: If the lactone has formed, it can be separated from the desired product by chromatography.
-
Issue 3: Detection of Desfluoro Impurity
-
Symptom: A peak corresponding to the desfluoro impurity is identified in the analytical results.
-
Probable Cause: This impurity arises from the presence of the corresponding desfluoro starting material in the synthesis of the quinoline (B57606) ring system.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the high purity of the starting materials, particularly the 4-phenylaniline derivative used in the quinoline synthesis, and that it is free from its non-fluorinated counterpart.
-
Purification of Intermediates: Purify the quinoline intermediate before proceeding with the subsequent steps of the synthesis to remove any desfluoro impurity that may have formed.
-
Issue 4: Formation of 5-Oxo Impurity
-
Symptom: The 5-oxo impurity is detected, especially during stability testing or after prolonged storage.
-
Probable Cause: Oxidation of the secondary alcohol on the heptenoic acid side chain. This is more likely to occur during storage or under oxidative stress conditions.[2]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions and store intermediates and the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from peroxides and other oxidizing agents.
-
Proper Storage: Store the final product and key intermediates in a cool, dark place to minimize oxidative degradation.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the separation and quantification of tert-butyl pitavastatin and its common impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 158 x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.03% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.
-
Detection Wavelength: 250 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Diluent: Acetonitrile.[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
Ultra-High-Performance Liquid Chromatography (UPLC) Method for Impurity Profiling
This method offers faster analysis times and higher resolution.
-
Instrumentation: A UPLC system with a UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm.
-
Mobile Phase:
-
Mobile Phase A: 0.03% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.[9]
-
-
Gradient Program:
-
0 min: 45% B
-
2 min: 45% B
-
2.5 min: 100% B
-
4 min: 100% B
-
4.5 min: 45% B
-
5 min: 45% B[9]
-
-
Column Temperature: 40°C.[9]
-
Detection Wavelength: 245 nm.[10]
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the diluent (Acetonitrile:Water 50:50) at a concentration of 0.10 mg/mL.[10]
Visualizations
Caption: Formation pathway of common impurities in tert-butyl pitavastatin synthesis.
References
- 2. Blog Details [chemicea.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Z)-Pitavastatin calcium | 1159588-21-2 | IP145423 [biosynth.com]
- 6. Pitavastatin Desfluoro Impurity (Calcium Salt) | 1258947-30-6 | SynZeal [synzeal.com]
- 7. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 10. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
How to prevent the degradation of tert-butyl pitavastatin in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tert-butyl pitavastatin (B1663618) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl pitavastatin and why is its stability important?
Tert-butyl pitavastatin is an ester derivative of pitavastatin, a potent inhibitor of HMG-CoA reductase used to lower cholesterol.[] The stability of tert-butyl pitavastatin is critical for maintaining its chemical integrity, purity, and ultimately, its therapeutic efficacy and safety in preclinical and clinical studies. Degradation can lead to the formation of impurities, which may have reduced activity or unknown toxicological profiles.
Q2: What are the primary factors that cause the degradation of tert-butyl pitavastatin?
Like other statins, tert-butyl pitavastatin is susceptible to degradation under several conditions.[2][3][4] The primary factors include:
-
Hydrolysis: Exposure to acidic or basic conditions can hydrolyze the tert-butyl ester and lead to the formation of pitavastatin and other degradation products.[5][6] Statins are generally susceptible to hydrolysis, especially in the presence of high temperature and humidity.[2][3]
-
Oxidation: The presence of oxidizing agents can lead to the formation of oxidative degradation products.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause pitavastatin to degrade.[2][8] The main reaction is often photocyclization, leading to the formation of four-ring photoproducts.[2][8]
-
Thermal Stress: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[4][7]
Q3: What are the recommended storage conditions for tert-butyl pitavastatin?
To minimize degradation, tert-butyl pitavastatin should be stored under the following conditions:
-
Light: Protect from light by storing in a light-resistant container.
-
Humidity: Store in a dry environment with low humidity to minimize hydrolytic degradation. The use of desiccants is recommended.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: What are the common degradation products of pitavastatin and its esters?
Forced degradation studies on pitavastatin have identified several degradation products, which are likely to be similar for its tert-butyl ester. The most common degradation product is the lactone form of pitavastatin, which is formed through intramolecular esterification.[6] Other potential degradation products can arise from oxidation and photocyclization.
Troubleshooting Guides
Problem: I am observing a decrease in the purity of my tert-butyl pitavastatin sample over time.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the storage temperature is consistently maintained within the recommended range (15-30°C). Avoid frequent temperature fluctuations. |
| Exposure to Light | Ensure the sample is stored in an amber-colored or opaque container to protect it from light. If handling outside the container, minimize exposure to direct light. |
| High Humidity | Store the sample in a desiccator or a controlled humidity environment. Ensure the container is tightly sealed. |
| Presence of Acidic or Basic Contaminants | Use high-purity, neutral solvents and glassware for all experiments. Avoid any cross-contamination with acidic or basic solutions. |
Problem: I have identified unknown peaks in the chromatogram of my tert-butyl pitavastatin sample.
| Potential Cause | Troubleshooting Steps |
| Degradation of the Sample | Analyze the sample using a stability-indicating analytical method (e.g., HPLC, UPLC) to identify and quantify the degradation products. Compare the retention times with known pitavastatin degradation products like the lactone form. |
| Contamination of the Sample | Review all handling procedures to identify potential sources of contamination. Analyze a fresh, unopened sample to determine if the impurity is inherent to the batch. |
| Interaction with Excipients (for formulated products) | Conduct compatibility studies with the excipients to identify any potential interactions that could lead to degradation. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Pitavastatin
(Note: This data is for pitavastatin calcium but provides a strong indication of the expected degradation behavior of its tert-butyl ester.)
| Stress Condition | Conditions | Observation | Prominent Degradation Products |
| Acid Hydrolysis | 1N HCl, heated for 2 hours | Significant degradation | Impurity-4 (unspecified) |
| Base Hydrolysis | 1N NaOH, heated for 2 hours | Significant degradation | Impurity-2 and Impurity-4 (unspecified) |
| Oxidative Degradation | 10% H₂O₂, heated for 2 hours | Mild degradation | Impurity-4 (unspecified) |
| Thermal Degradation | Water, heated for 2 hours | No significant degradation | - |
| Photodegradation | UV-A radiation | Photolabile, first-order kinetics | Four major photoproducts (PP-1 to PP-4) |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for the Analysis of Tert-Butyl Pitavastatin and its Degradation Products
This protocol is adapted from a validated UPLC method for pitavastatin calcium and is suitable for assessing the stability of tert-butyl pitavastatin.[5][9]
1. Materials and Reagents:
-
Tert-butyl pitavastatin reference standard and test samples
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid
-
High-purity water
-
UPLC system with a photodiode array (PDA) detector
-
Waters ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.03% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 45% B
-
2-2.5 min: 45-100% B
-
2.5-4 min: 100% B
-
4-4.5 min: 100-45% B
-
4.5-5 min: 45% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 2 µL
3. Sample Preparation:
-
Prepare a stock solution of tert-butyl pitavastatin in a diluent of water and acetonitrile (90:10 v/v).
-
For analysis, dilute the stock solution to an appropriate concentration with the diluent.
4. Procedure:
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the test sample solutions.
-
Analyze the chromatograms for the presence of any degradation products, which will typically elute at different retention times than the parent compound.
Visualizations
Caption: Degradation pathways of tert-butyl pitavastatin.
Caption: Workflow for forced degradation studies.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 6. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Challenges in the Scale-up of Tert-butyl Pitavastatin Production
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) related to the industrial-scale synthesis of tert-butyl pitavastatin (B1663618).
Troubleshooting Guide
Question 1: We are observing a lower-than-expected yield during the scale-up of the condensation reaction. What are the potential causes and solutions?
Answer: Low yields in the condensation step (e.g., Wittig or Julia-Kocienski olefination) are a common scale-up challenge. Several factors can contribute to this issue:
-
Poor Temperature Control: Exothermic reactions can lead to side-product formation if the temperature is not strictly controlled in large reactors. Ensure your cooling systems are adequate for the larger volume and that temperature probes are accurately placed.
-
Inefficient Mixing: Inadequate agitation can result in localized "hot spots" or areas of high reactant concentration, promoting the formation of impurities. Verify that the impeller design and mixing speed are appropriate for the reactor geometry and batch size.
-
Base Addition Rate: The rate of base addition is critical. A rapid addition can lead to the formation of byproducts. A controlled, slower addition rate is often necessary at a larger scale.
-
Moisture Content: The reaction is sensitive to moisture. Ensure all solvents and reagents are appropriately dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Solution Workflow:
-
Review Heat Transfer Data: Analyze the heat flow data from pilot batches to model the expected thermal profile for the scaled-up process.
-
Optimize Mixing Parameters: Conduct computational fluid dynamics (CFD) modeling or experimental studies to ensure homogeneous mixing.
-
Implement Programmed Base Addition: Utilize a programmable pump for gradual and controlled addition of the base.
-
Strictly Control Water Content: Use anhydrous solvents and reagents, and consider in-line moisture sensors if the process is highly sensitive.
Question 2: During HPLC analysis of our scaled-up batch, we've detected a significant increase in the Z-isomer impurity. How can we control its formation?
Answer: The formation of the undesired Z-isomer is a known issue in statin synthesis.[1] Its presence can complicate purification and reduce the overall yield of the desired E-isomer.
-
Reaction Conditions: The Wittig reaction, a common method for this synthesis, can produce significant amounts (20-30%) of the Z-isomer, especially at higher temperatures.[1]
-
Alternative Chemistry: The Julia-Kocienski olefination reaction is reported to offer much higher stereoselectivity, significantly reducing the formation of the Z-isomer to below 2%.[1][2]
-
Solvent Choice: The polarity of the solvent can influence the E/Z ratio. Experiment with different solvent systems during process development to find the optimal balance for selectivity and solubility.
Recommended Actions:
-
Process Optimization: If using the Wittig reaction, focus on lowering the reaction temperature and optimizing the base and solvent system to favor the E-isomer.
-
Consider Alternative Synthesis Routes: Evaluate the feasibility of implementing a Julia-Kocienski olefination or a similar highly stereoselective reaction for the scale-up process.[2] This may require significant process development but can lead to a more efficient and purer synthesis in the long run.[1]
Question 3: We are facing difficulties with the crystallization of the final tert-butyl pitavastatin product, leading to inconsistent polymorphic forms and poor filterability. What steps can we take?
Answer: Crystallization is a critical step that defines the final product's physical properties, including stability, solubility, and bioavailability.
-
Polymorphism: Pitavastatin and its derivatives can exist in multiple crystalline forms (polymorphs) and as an amorphous solid. Factors like solvent choice, cooling rate, and agitation can influence which form crystallizes.
-
Supersaturation Control: Uncontrolled supersaturation is a primary cause of poor crystal formation. A rapid cooling rate or fast addition of an anti-solvent can lead to the formation of fine particles, which are difficult to filter and may trap impurities.
-
Solvent System: The choice of crystallization solvent is paramount. A good solvent system should provide adequate solubility at higher temperatures and low solubility at lower temperatures to ensure a high recovery rate.
Troubleshooting Steps:
-
Polymorph Screening: Conduct a thorough polymorph screening study to identify the most stable crystalline form and the conditions under which it can be consistently produced.
-
Controlled Cooling: Implement a programmed, gradual cooling profile to control the rate of supersaturation. Seeding the solution with crystals of the desired polymorph can also be highly effective.
-
Anti-Solvent Addition: If using an anti-solvent, ensure it is added slowly and with good mixing to avoid localized high supersaturation.
-
Solubility Curve Development: Generate solubility curves for tert-butyl pitavastatin in various solvent systems to design a more robust and predictable crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in pitavastatin synthesis? A1: Common process-related impurities include byproducts from incomplete or side reactions during synthesis.[][4] These can include the tert-butyl ester itself if it's an intermediate that persists, as well as diastereomers, enantiomeric impurities, and precursors like the pitavastatin t-butyl diol ester.[4]
Q2: What are the typical degradation products of pitavastatin that we should monitor? A2: Pitavastatin can degrade under stress conditions like heat, light, or changes in pH.[][4] Key degradation products to monitor include the lactone impurity (formed via intramolecular esterification), the anti-isomer, and various oxidation products.[] Forced degradation studies are essential to identify potential degradants and develop stability-indicating analytical methods.[]
Q3: What analytical techniques are recommended for impurity profiling during scale-up? A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for detecting and quantifying impurities in pitavastatin production.[5] Using a mass spectrometry (LC-MS) detector can aid in the identification of unknown impurities.[5]
Q4: How can we ensure the stability of the final product during storage and handling? A4: The stability of pitavastatin is influenced by factors like moisture content and crystalline form. Some crystalline forms are more stable than others under high humidity and temperature. It is crucial to produce a stable polymorphic form and control the water content in the final product. Proper packaging in a controlled environment is also essential.
Data Presentation
Table 1: Example HPLC Method Parameters for Pitavastatin Impurity Analysis
| Parameter | Condition | Reference |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µm) | [6] |
| Mobile Phase | Phosphate (B84403) Buffer (pH 3.4) : Acetonitrile (B52724) (65:35 v/v) | [6] |
| Flow Rate | 0.9 mL/min | [6] |
| Detection Wavelength | 244 nm | [6] |
| Injection Volume | 10 µL | [6] |
| Column Temperature | Ambient | [7] |
| Run Time | 8.0 min | [6] |
Experimental Protocols
Protocol: HPLC Method for Purity Determination and Impurity Profiling of Tert-butyl Pitavastatin
1. Objective: To determine the purity of tert-butyl pitavastatin and quantify any related impurities using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
2. Materials and Reagents:
-
Tert-butyl pitavastatin sample
-
Reference standards for known impurities
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
3. Equipment:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
4. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water and adjusting the pH to 3.5 with orthophosphoric acid. The mobile phase will be a filtered and degassed mixture of this buffer and acetonitrile (e.g., in a 45:55 v/v ratio). Note: The exact ratio should be optimized for best separation.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically used as a diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the tert-butyl pitavastatin reference standard in the diluent to prepare a stock solution (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the tert-butyl pitavastatin sample in the diluent to achieve a similar concentration as the standard solution.
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Phosphate Buffer (pH 3.5) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 244 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to tert-butyl pitavastatin and any impurities by comparing their retention times with those of the reference standards.
7. Calculation: Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) * 100
Visualizations
References
Technical Support Center: Method Refinement for tert-Butyl Pitavastatin
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving tert-butyl pitavastatin (B1663618).
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl pitavastatin and what is its primary role in pharmaceutical synthesis?
A1: Tert-butyl pitavastatin, also known as Pitavastatin t-Butyl Ester, is a key intermediate in the synthesis of Pitavastatin Calcium, a potent HMG-CoA reductase inhibitor used to lower cholesterol.[1][2][3] It is a process impurity that must be controlled to ensure the purity of the final active pharmaceutical ingredient (API).[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid moiety during the synthesis process and is typically hydrolyzed in a later step to yield the active acid form.[4]
Q2: What are the critical factors affecting the purity and stability of tert-butyl pitavastatin during synthesis and storage?
A2: The purity and stability of tert-butyl pitavastatin are influenced by several factors. During synthesis, the choice of reaction conditions is critical to minimize the formation of process-related impurities, such as stereoisomers (e.g., the Z-isomer).[5] The complex structure of pitavastatin, featuring a quinoline (B57606) ring and a fluorophenyl group, presents challenges in managing potential impurities.[1] During storage, tert-butyl pitavastatin can be susceptible to degradation from exposure to heat, light, or changes in pH.[1][] Forced degradation studies show that it can degrade under acidic, basic, oxidative, and thermal stress conditions.[][]
Q3: What are the major classes of impurities associated with pitavastatin synthesis?
A3: Impurities in pitavastatin synthesis, including those related to its tert-butyl ester intermediate, are generally categorized into three main types[1][8]:
-
Process Impurities: These are by-products formed during the synthesis due to incomplete or side reactions. Examples include isomeric variations like the Z-isomer or anti-isomer, and by-products from esterification reactions.[1][5]
-
Degradation Impurities: These form when the drug substance is exposed to stress conditions like heat, light, or non-neutral pH, leading to degradation. Common examples are the 5-Oxo and Lactone impurities.[1][]
-
Potential Impurities: These are impurities that could potentially form based on the synthetic pathway and degradation mechanisms.[1]
Troubleshooting Guide
Issue 1: High Levels of Z-Isomer Impurity in Synthesis
Q: My synthesis of the pitavastatin side chain via a Wittig reaction is showing a high percentage (20-30%) of the undesired Z-isomer. What is causing this and how can I reduce it?
A: High formation of the Z-isomer is a known drawback of the traditional Wittig reaction approach for the pitavastatin side chain condensation, often exacerbated by higher reaction temperatures.[5]
Recommended Solutions:
-
Reaction Condition Optimization: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the desired E-isomer.
-
Alternative Synthetic Route: Consider using the Julia-Kocienski olefination reaction. This alternative route has been shown to significantly reduce the formation of the Z-isomer to below 2% due to milder reaction conditions at lower temperatures.[5][9]
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Q: I am observing unexpected peaks in my RP-HPLC chromatogram when analyzing a sample of tert-butyl pitavastatin. How can I identify these peaks and prevent their formation?
A: Unexpected peaks are likely process-related impurities or degradation products. Their identification is crucial for optimizing your process.
Troubleshooting Steps & Solutions:
-
Characterize Impurities: Use reference standards for known pitavastatin impurities to identify the peaks by comparing retention times.[8] Common impurities to check for include Pitavastatin Lactone, 5-Oxo Pitavastatin, and various isomers.[1][10]
-
Review Synthesis Conditions:
-
Investigate Degradation: The sample may have degraded due to improper handling or storage. Tert-butyl pitavastatin is a known degradation product itself in the final API when exposed to thermal stress.[][]
-
Hydrolytic Degradation: Exposure to acidic or basic conditions can lead to the formation of lactone impurities.[]
-
Oxidative Degradation: Can result in the formation of 5-oxo impurities.[1][]
-
-
Prevention:
Troubleshooting Workflow for Inconsistent HPLC Results
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Issue 3: Poor Yield and Inconsistency in Crystallization
Q: I am experiencing inconsistent yields and difficulty in achieving a stable crystalline form of tert-butyl pitavastatin. What factors should I investigate?
A: Achieving a stable crystalline solid is critical for purity and handling.[11] Inconsistent crystallization can be due to residual solvents, impurities, or suboptimal process parameters.
Recommended Solutions:
-
Purity of the Material: Ensure the starting material for crystallization is of high purity. The presence of impurities, especially isomers or degradation products, can inhibit or alter crystal formation.[12]
-
Solvent System Selection: The choice of solvent and anti-solvent is crucial. Experiment with different solvent systems to find the optimal conditions for crystallization. Solvents such as toluene, isopropanol (B130326), and methanol (B129727) have been used in the purification of pitavastatin intermediates.[10][11]
-
Control of Crystallization Parameters:
-
Temperature: Implement a controlled cooling profile. Rapid cooling can lead to the formation of smaller, less stable crystals or amorphous material.
-
Supersaturation: Control the rate of anti-solvent addition to maintain an optimal level of supersaturation.
-
Agitation: The stirring rate can affect crystal size and morphology.
-
-
Drying Conditions: After filtration, the product must be dried under appropriate conditions (e.g., vacuum at 60-65°C) to remove residual solvents, which can affect stability.[10] A novel crystalline form of tert-butyl pitavastatin has been characterized and is obtained by recrystallization from toluene.[11]
Data Tables
Table 1: Common Process-Related and Degradation Impurities
| Impurity Name | CAS Number | Type | Potential Source / Cause |
| Pitavastatin t-Butyl Ester | 586966-54-3 | Process Impurity / Intermediate | Synthetic intermediate that may persist in the final product.[1] |
| Pitavastatin Calcium (Z)-Isomer | 1159588-21-2 | Process Impurity | Isomeric variation formed during synthesis, particularly in Wittig reactions.[1][5] |
| Pitavastatin (3S,5R)-Isomer | 254452-88-5 | Process Impurity | Isomer formed due to chiral inversion during synthesis.[1] |
| 5-Oxo Pitavastatin | 222306-15-2 | Degradation Impurity | Forms as a result of oxidation during storage or processing.[1][] |
| Pitavastatin Lactone | 141750-63-2 | Degradation Impurity | Formed when Pitavastatin or its esters undergo lactonization, often under acidic or hydrolytic conditions.[1][] |
| Pitavastatin Methyl Ester | 849811-78-5 | Process Impurity | A by-product of esterification reactions or use of methanol as a solvent.[1] |
| Pitavastatin Acetonide t-Butyl Ester | 147489-06-3 | Process Impurity / Intermediate | A protected intermediate that may carry over if deprotection is incomplete.[1] |
Table 2: Summary of Forced Degradation Studies on Pitavastatin
| Stress Condition | Reagent / Temperature | Duration | Degradation (%) | Major Impurities Formed | Reference |
| Acid Hydrolysis | 1 N HCl, 60 °C | 1 h | ~7.90% | Anti-isomer, Lactone | [] |
| Base Hydrolysis | 2 N NaOH, 60 °C | 1 h | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone | [] |
| Oxidative Hydrolysis | 3% H₂O₂, 25 °C | 1 h | ~7.43% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone | [] |
| Water Hydrolysis | 60 °C | 2 h | ~6.06% | Z-isomer, Methyl ester, Lactone | [] |
| Thermal Degradation | 60 °C | 2 days | ~9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester | [][] |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis of tert-Butyl Pitavastatin
This protocol is a representative method based on principles described in multiple validated procedures for pitavastatin and its related substances.[13][14][15][16]
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example composition is a 65:35 v/v mixture of phosphate (B84403) buffer (pH adjusted to 3.4 with orthophosphoric acid) and acetonitrile.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the tert-butyl pitavastatin sample by dissolving an accurately weighed amount in the mobile phase to a concentration of ~500 µg/mL.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 5-10 µg/mL.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
-
Workflow for HPLC Method Development
Caption: Quality by Design (QbD) approach to HPLC method development.
Protocol 2: Synthesis of Pitavastatin Intermediate via Wittig Reaction
This protocol describes the condensation step to form the pitavastatin side chain, where tert-butyl pitavastatin is an intermediate product.
-
Reactants:
-
tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Aldehyde intermediate, Formula III)[10]
-
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide (Phosphonium salt, Formula IV)[10]
-
Potassium carbonate (Base)
-
Dimethyl sulfoxide (B87167) (DMSO) (Solvent)
-
-
Procedure:
-
Dissolve the aldehyde intermediate (0.751 kg) in DMSO (7 L) in a suitable reaction vessel under a nitrogen atmosphere.[10]
-
Add the phosphonium (B103445) bromide compound (1 kg) and potassium carbonate (0.67 kg) to the solution.[10]
-
Stir the reaction mixture at 25°C for approximately 10 hours. Monitor the reaction progress by TLC or HPLC.[10]
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as toluene.[10]
-
Wash the organic layer with water and concentrate it under reduced pressure to obtain the crude product, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester (Formula II).[10]
-
Isolate and purify the product by recrystallization from a suitable solvent like isopropanol or methanol.[10]
-
Logical Diagram of Pitavastatin Impurity Classification
Caption: Classification of impurities in pitavastatin synthesis.
References
- 1. chemicea.com [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 11. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. ijpsr.com [ijpsr.com]
- 14. ijpar.com [ijpar.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in tert-butyl pitavastatin reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of tert-butyl pitavastatin (B1663618) and its subsequent conversion to pitavastatin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of tert-butyl pitavastatin and its conversion to pitavastatin.
| Issue | Potential Cause(s) | Recommended Action(s) | Relevant Byproduct(s) |
| High levels of Z-isomer impurity detected after Wittig reaction. | - Non-optimized reaction temperature.- Inappropriate choice of base or solvent. | - Maintain a lower reaction temperature during the Wittig reaction. One study suggests that lower temperatures significantly reduce Z-isomer formation.[1]- Consider alternative olefination methods, such as the Julia olefination, which has been shown to produce the E-isomer with high selectivity.[1] | Z-isomer |
| Presence of methyl ester impurity in the final product. | - Use of methanol (B129727) as a solvent in steps preceding or during the hydrolysis of the tert-butyl ester. | - Avoid using methanol as a solvent if the methyl ester impurity is a concern. Consider alternative solvents like acetonitrile (B52724) or toluene.[1] | Methyl ester |
| Detection of desfluoro impurity. | - Incomplete fluorination of starting materials or side reactions during the synthesis of the quinoline (B57606) core. | - Ensure complete conversion during the synthesis of the 4-(4-fluorophenyl) quinoline moiety.- Purify intermediates to remove any non-fluorinated precursors. | Desfluoro impurity |
| Formation of pitavastatin lactone. | - Acidic conditions during workup or purification.- Prolonged heating during hydrolysis of the tert-butyl ester. | - Maintain a neutral or slightly basic pH during the workup after hydrolysis of the tert-butyl ester. One process adjusts the pH to around 8.0 to minimize lactone formation.[2]- Avoid excessive heating and prolonged reaction times during the hydrolysis step. | Lactone |
| Presence of anti-isomer (diastereomer). | - Non-stereoselective reduction of a ketone intermediate or epimerization during the synthesis. | - Utilize a stereoselective reducing agent for the formation of the diol side chain.- Optimize reaction conditions (temperature, base) to prevent epimerization of chiral centers. | Anti-isomer |
| Detection of 5-oxo impurity. | - Oxidation of the secondary alcohol on the pitavastatin side chain. | - Use mild reaction conditions and avoid strong oxidizing agents.- Store intermediates and the final product under an inert atmosphere to prevent oxidative degradation. | 5-oxo impurity |
| Incomplete hydrolysis of tert-butyl ester. | - Insufficient amount of base.- Short reaction time or low temperature. | - Use a sufficient excess of a strong base (e.g., sodium hydroxide) for the hydrolysis.- Ensure adequate reaction time and temperature to drive the hydrolysis to completion. Monitor the reaction by HPLC. | Tert-butyl pitavastatin |
Frequently Asked Questions (FAQs)
1. What are the most common byproducts in the synthesis of tert-butyl pitavastatin and its conversion to pitavastatin?
The most frequently encountered byproducts include:
-
Process-related impurities: These are formed during the chemical reactions and include the Z-isomer, methyl ester impurity, desfluoro impurity, anti-isomer (a diastereomer), and the 5-oxo impurity.[3][4]
-
Degradation products: The most common degradation product is the pitavastatin lactone, which can form under acidic conditions or upon heating.[2]
-
Residual starting materials or intermediates: Unreacted tert-butyl pitavastatin can remain if the hydrolysis step is incomplete.
2. How can I minimize the formation of the Z-isomer during the Wittig reaction?
The formation of the undesired Z-isomer is a common issue in the Wittig reaction for statin synthesis. To favor the formation of the desired E-isomer:
-
Control the reaction temperature: Lower reaction temperatures generally favor the formation of the E-isomer.[1]
-
Choice of reagents: The selection of the phosphonium (B103445) ylide and the base can influence the stereoselectivity.
-
Alternative methods: Consider using the Julia-Kocienski olefination, which has been reported to provide excellent E/Z selectivity (up to 300:1) in the synthesis of similar statin intermediates.[5]
3. What are the optimal conditions for the hydrolysis of tert-butyl pitavastatin to minimize byproduct formation?
To minimize the formation of byproducts like the lactone during the hydrolysis of the tert-butyl ester:
-
Base: Use a strong base such as sodium hydroxide.
-
Solvent: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used.
-
Temperature: The reaction is often carried out at or slightly above room temperature. Avoid excessive heat.
-
pH control during workup: After hydrolysis, it is crucial to carefully adjust the pH. Acidic conditions can lead to the formation of the lactone impurity. Adjusting the pH to a neutral or slightly basic range (e.g., pH 8) is recommended before extraction.[2]
4. What analytical methods are suitable for identifying and quantifying byproducts in tert-butyl pitavastatin reactions?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for analyzing the purity of tert-butyl pitavastatin and quantifying byproducts.[6][7][8][9]
-
Stationary Phase: A C18 column is frequently used for separation.[8][9]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed.
-
Detection: UV detection at a wavelength of around 245-250 nm is suitable for pitavastatin and its related impurities.[8][9] Mass spectrometry (MS) can be coupled with LC for definitive identification of byproducts.
5. How can I remove the desfluoro impurity?
The desfluoro impurity arises from the use of starting materials that lack the fluorine atom on the phenyl ring. The most effective way to control this impurity is to ensure the purity of the starting materials. If the impurity is present in later stages, purification by chromatography or recrystallization may be necessary, although it can be challenging due to the structural similarity to the desired product.
Data Presentation
Table 1: Byproduct Formation in a Reported Synthesis of Pitavastatin Calcium [1]
| Byproduct | Formation Level (Standard Process) | Formation Level (Improved Process) |
| Z-isomer | 20-30% | < 2% |
| Methyl impurity | ~10% | Not specified |
Table 2: Degradation of Pitavastatin Under Stress Conditions
| Stress Condition | % Degradation | Major Impurities Formed |
| Acid Hydrolysis (1N HCl, 60°C, 1h) | ~7.90% | Anti-isomer, Lactone |
| Base Hydrolysis (2N NaOH, 60°C, 1h) | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone |
| Oxidative Hydrolysis (3% H2O2, 25°C, 1h) | ~7.43% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone |
| Water Hydrolysis (60°C, 2h) | ~6.06% | Z-isomer, Methyl ester, Lactone |
| Thermal Degradation (60°C, 2 days) | ~9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tert-butyl ester |
| Photolytic Stress (200 W h/m2 and 1.2 million lux Hour) | ~2.35% | Lactone |
Experimental Protocols
1. Synthesis of Pitavastatin Acetonide t-Butyl Ester (Intermediate)
This protocol describes a key step in the synthesis of tert-butyl pitavastatin, the Wittig reaction to form the pitavastatin side chain attached to the quinoline core.
-
Reaction: To a solution of triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl]-phosphonium bromide in a suitable solvent such as DMSO, add tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
-
Base: Add a base such as potassium carbonate.
-
Temperature: Heat the reaction mixture to approximately 75°C.
-
Reaction Time: Stir for several hours until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Cool the reaction mixture and quench with water. The product can be extracted with an organic solvent like toluene.
-
Purification: The crude product can be purified by recrystallization from a solvent such as methanol.
2. Hydrolysis of Tert-butyl Pitavastatin
This protocol describes the final deprotection step to yield pitavastatin.
-
Starting Material: Tert-butyl pitavastatin.
-
Reagents: Dissolve the tert-butyl ester in a mixture of an organic solvent (e.g., acetonitrile) and water. Add a solution of sodium hydroxide.
-
Reaction Conditions: Stir the mixture at room temperature for 1.5 to 2 hours.
-
Workup: After completion, carefully neutralize the excess base and adjust the pH to the desired level (e.g., pH 4 for precipitation of the free acid, or a specific pH for salt formation).
-
Isolation: The product can be isolated by filtration or extraction depending on the desired form (free acid or salt).
Visualizations
Caption: Synthetic workflow for tert-butyl pitavastatin and its hydrolysis.
Caption: Troubleshooting logic for common byproducts in pitavastatin synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN105198807A - Preparation method of high-purity pitavastatin calcium - Google Patents [patents.google.com]
- 3. Blog Details [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 7. [PDF] Method development and validation of pitavastatin and its impurities by RP- HPLC method | Semantic Scholar [semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Validating the Purity of tert-Butyl Pitavastatin Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for validating the purity of tert-butyl pitavastatin (B1663618). We present detailed experimental protocols, quantitative data, and a comparative analysis to support the selection of the most suitable analytical method.
Tert-butyl pitavastatin is a key intermediate and a potential process-related impurity in the synthesis of pitavastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. Its purity is critical to ensure the quality and safety of the final drug product. Common impurities that may be present in tert-butyl pitavastatin include stereoisomers (such as the Z-isomer), degradation products (like the lactone and 5-oxo impurity), and byproducts from the synthetic process (such as the acetonide t-butyl ester).
Orthogonal Purity Assessment: NMR vs. HPLC
Both NMR and HPLC are powerful analytical techniques for purity determination, each offering distinct advantages. Utilizing them as orthogonal methods—meaning they rely on different physicochemical principles—provides a more robust and comprehensive purity assessment.
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. Provides detailed structural information. | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. |
| Primary Use | Structural elucidation and absolute quantification (qNMR). | Separation and quantification of components in a mixture. |
| Purity Determination | Absolute purity can be determined using a certified internal standard without the need for an authentic standard of the impurity. | Primarily provides relative purity based on peak area percentage. Accurate quantification requires certified reference standards for each impurity. |
| Strengths | - Provides unambiguous structural confirmation.- Universal detector for molecules with NMR-active nuclei.- Non-destructive.- qNMR offers high accuracy and precision for absolute purity. | - High sensitivity for UV-active compounds.- Excellent separation of complex mixtures.- Well-established and widely available technique.- High throughput with autosamplers. |
| Limitations | - Lower sensitivity compared to HPLC-UV for chromophoric impurities.- Potential for signal overlap in complex mixtures.- Higher initial instrument cost. | - Requires a chromophore for UV detection (or alternative detectors like MS).- Quantification of unknown impurities is challenging without reference standards.- Method development can be time-consuming. |
Quantitative Analysis of tert-Butyl Pitavastatin Purity by ¹H NMR
Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measurement of the purity of a substance. By integrating the signals of tert-butyl pitavastatin and comparing them to the integral of a certified internal standard of known concentration, the absolute purity can be calculated. Furthermore, the characteristic signals of potential impurities can be identified and quantified.
The following table presents the characteristic ¹H NMR chemical shifts for tert-butyl pitavastatin and its potential impurities. Please note that while some of this data is based on published literature, other values are estimated based on chemical structure and typical chemical shift ranges to provide a comprehensive, illustrative guide. The spectra are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for tert-Butyl Pitavastatin and Potential Impurities in CDCl₃
| Compound | Key Protons | Chemical Shift (ppm) | Multiplicity |
| tert-Butyl Pitavastatin | t-Butyl (9H) | ~1.45 | s |
| H-3, H-5 (2H) | ~4.2-4.4 | m | |
| Vinylic (2H) | ~5.5-6.7 | m | |
| Aromatic (8H) | ~7.1-8.1 | m | |
| Lactone Impurity | H-3, H-5 (2H) | ~4.3-4.6 | m |
| Aromatic (8H) | ~7.1-8.1 | m | |
| Z-Isomer | Vinylic (2H) | ~5.8 (dd), ~6.6 (dd) | m |
| Aromatic (8H) | ~7.2-7.9 | m | |
| 5-Oxo Impurity | Methylene adjacent to C=O (2H) | ~2.8-3.0 | m |
| Aromatic (8H) | ~7.1-8.1 | m | |
| Acetonide t-Butyl Ester | Acetonide methyls (6H) | ~1.3-1.5 | s |
| t-Butyl (9H) | ~1.45 | s |
Experimental Protocol: Purity Validation of tert-Butyl Pitavastatin by ¹H NMR
This protocol outlines the procedure for determining the purity of a tert-butyl pitavastatin sample using quantitative ¹H NMR spectroscopy.
1. Materials and Equipment:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
-
tert-Butyl pitavastatin sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the tert-butyl pitavastatin sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent containing TMS.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate quantification. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
4. Data Analysis and Purity Calculation:
-
Integrate the well-resolved, characteristic signals for tert-butyl pitavastatin and the internal standard. For tert-butyl pitavastatin, the singlet corresponding to the nine protons of the tert-butyl group is often a good choice. For the internal standard, select a signal that does not overlap with any analyte or impurity signals.
-
Identify and integrate any signals corresponding to impurities.
-
Calculate the purity of tert-butyl pitavastatin using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Quantify any identified impurities using a similar calculation.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for validating the purity of tert-butyl pitavastatin using NMR spectroscopy.
Caption: Workflow for purity validation by NMR spectroscopy.
Logical Relationship of Purity Assessment
The diagram below illustrates the logical relationship between the analytical techniques and the information derived for a comprehensive purity assessment of tert-butyl pitavastatin.
Caption: Orthogonal approach to purity assessment.
Conclusion
Validating the purity of tert-butyl pitavastatin is a critical step in pharmaceutical development and manufacturing. While HPLC is a valuable tool for routine purity checks and screening for impurities, NMR spectroscopy, particularly quantitative ¹H NMR, offers an unparalleled advantage in providing absolute purity determination and definitive structural information for both the main component and its impurities. The use of these orthogonal techniques provides a robust and comprehensive approach to ensure the quality and safety of the final API. This guide provides the necessary framework for researchers to implement NMR spectroscopy for the accurate purity validation of tert-butyl pitavastatin.
A Comparative Guide to the Cross-Validation of Analytical Methods for Tert-Butyl Pitavastatin
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides a comprehensive cross-validation of various analytical methods for tert-butyl pitavastatin (B1663618), an ester of pitavastatin. The following sections detail experimental protocols, present comparative data, and offer visual workflows to assist in selecting the most appropriate analytical technique for your research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for tert-butyl pitavastatin depends on several factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, impurity profiling, or pharmacokinetic studies). This guide compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] | Method 5[5] |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µ) | Phenomenex Luna C18 (150 x 4.6 mm; 5 µm) | Restek Ultra C18 (250 x 4.6 mm, 5 μm) | Phenomenex Luna C18 (250 mm, 4.6mm i.d., 5µm) | Not Specified (5 μ particle size) |
| Mobile Phase | Phosphate (B84403) buffer (pH 3.4) : Acetonitrile (B52724) (65:35 v/v) | 0.01M KH2PO4 (pH 3.75) : Acetonitrile (20:80 v/v) | Acetonitrile : 0.1% Orthophosphoric acid in Water (Gradient) | 0.1% Orthophosphoric acid : Acetonitrile : Triethylamine (19.8:80:0.2, v/v/v), pH 3 | Phosphate buffer (pH 6.4) : Methanol (B129727) (50:50 v/v) |
| Flow Rate | 0.9 mL/min | 1.2 mL/min | 1.0 mL/min | 1.4 mL/min | 1.0 mL/min |
| Detection (UV) | 244 nm | 248 nm | 240 nm | 235 nm | 286 nm |
| Retention Time | 3.905 min | 4.1 min | Not Specified | 6.98 min | 4.321 min |
| Linearity Range | 25 - 150 µg/mL | 25 - 150 µg/mL | 0.05 - 200.00 µg/mL | 0.5 - 5 µg/mL | 25 - 200 µg/mL |
| LOD | Not Specified | 1.9 µg/mL | 0.004 - 0.006 µg/mL | 0.0066 µg/mL | Not Specified |
| LOQ | Not Specified | 5.7 µg/mL | 0.013 - 0.035 µg/mL | 0.0200 µg/mL | Not Specified |
| Recovery | Not Specified | 101.1% (Assay) | 98 - 103% | 99.35 ± 0.19% | 100.1% |
Table 2: Comparison of UPLC and LC-MS/MS Method Parameters
| Parameter | UPLC Method[6] | LC-MS/MS Method 1[7] | LC-MS/MS Method 2[8] | LC-MS/MS Method 3[9] |
| Column | BEH C18 | C18 | Agilent Zorbax SB-C18 (150mm x 4.6mm, 1.8µm) | Luna C18 |
| Mobile Phase | Gradient | Methanol : Water (75:25, v/v) with 0.05% Formic Acid | Methanol : 0.1% Formic Acid in Water (85:15, v/v) | Acetonitrile : Methanol : 1% Formic Acid in Water (50:25:25, v/v/v) |
| Flow Rate | 0.3 mL/min | Not Specified | 0.4 mL/min | Not Specified |
| Detection | UV at 245 nm | Positive ESI | Positive ESI (MRM) | Positive ESI (MRM) |
| Ion Transitions | N/A | Not Specified | m/z 422.0 → 290.1 | m/z 421.9 → 290.1 |
| Linearity Range | >0.998 (Correlation Coefficient) | Not Specified | Not Specified | 0.2 - 400 ng/mL |
| LLOQ | 0.006% of test concentration | 0.08 ng/mL | Not Specified | 0.2 ng/mL |
| Recovery | Close to 99.5% (Mass Balance) | Not Specified | Not Specified | >70% |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections provide synopses of the experimental protocols for HPLC, UPLC, and LC-MS/MS analysis of pitavastatin and its related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
A stability-indicating RP-HPLC method was developed for the quantification of pitavastatin in tablet dosage forms.[1]
-
Standard Solution Preparation: A stock solution of pitavastatin is prepared by dissolving the reference standard in a suitable diluent. Working standards are prepared by further dilution to achieve concentrations within the linear range (e.g., 25-150 µg/mL).
-
Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of pitavastatin is weighed and dissolved in the diluent, followed by sonication and filtration to remove excipients.[1]
-
Chromatographic Conditions:
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[10][11][12] The degradation products should be well-resolved from the main peak.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
A validated stability-indicating UPLC method was established for the determination of pitavastatin calcium and its impurities.[6]
-
Solution Preparation: Standard and sample solutions are prepared in a suitable diluent.
-
Chromatographic Conditions:
-
Validation: The method is validated for specificity, linearity, range, accuracy, precision, and robustness. The resolution between pitavastatin and its potential impurities should be greater than 4.0.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
A sensitive LC-MS/MS method was developed for the determination of pitavastatin in human plasma.[8]
-
Sample Preparation: A simple protein precipitation method is used for plasma samples by adding acetonitrile.[8]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the sequence of operations for each analytical method.
References
- 1. ijpar.com [ijpar.com]
- 2. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 3. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 7. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. FORCED DEGRADATION STUDY OF STATINS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 12. ajpaonline.com [ajpaonline.com]
A Head-to-Head Comparison of Pitavastatin and Atorvastatin in Dyslipidemia Management
In the management of dyslipidemia, a major risk factor for cardiovascular disease, statins remain a cornerstone of therapy.[1][2] This guide provides a detailed, data-driven comparison of two prominent statins: pitavastatin (B1663618) and atorvastatin (B1662188). While the user's original query specified "tert-butyl pitavastatin" and "atorvastatin ester," the available scientific literature predominantly focuses on the parent compounds, pitavastatin and atorvastatin, which are the active therapeutic agents. This comparison will, therefore, focus on these entities.
This guide will delve into their comparative efficacy in modulating lipid profiles, their safety and tolerability, and their effects on glucose metabolism, supported by data from various clinical studies. Detailed experimental protocols and visual diagrams of the underlying biochemical pathways are also provided to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Efficacy in Lipid Management
Both pitavastatin and atorvastatin are effective in lowering low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TG).[2] However, studies suggest pitavastatin may have a more favorable effect on high-density lipoprotein cholesterol (HDL-C) levels.[1][2]
A meta-analysis of seven trials involving 1529 patients demonstrated that pitavastatin was as effective as atorvastatin in reducing LDL-C, TC, and TG levels.[2] Notably, this analysis found that pitavastatin was marginally superior to atorvastatin in increasing HDL-C levels.[2] Another study found pitavastatin to be more efficacious than atorvastatin in increasing HDL-C, while being equally effective at decreasing LDL-C.[1]
Conversely, some studies have shown atorvastatin to be more potent in LDL-C reduction at certain dosages. For instance, one study comparing pitavastatin 1 mg with atorvastatin 10 mg found a greater reduction in LDL-C and TC with atorvastatin.[3] However, at higher doses (pitavastatin 4 mg vs. atorvastatin 20 mg), the reduction in LDL-C was comparable.[4][5]
Here is a summary of the lipid-modifying effects from various comparative studies:
| Parameter | Pitavastatin | Atorvastatin | Study Details |
| LDL-C Reduction | -37% (1 mg) | -46% (10 mg) | 8-week, randomized, open-label trial in patients with hypercholesterolemia.[3] |
| -44.6% (4 mg) | -43.5% (20 mg) | 12-week, randomized, double-blind, controlled trial in patients with primary hypercholesterolemia or combined dyslipidemia.[4] | |
| -35.0% (2 mg) | -38.4% (10 mg) | 12-week, double-blind, randomized study in high-risk Taiwanese patients with hypercholesterolemia.[6] | |
| HDL-C Increase | Statistically significant increase compared to atorvastatin (p=0.028) | - | 12-week, randomized study in dyslipidemic patients.[1] |
| 20.1% | 6.3% | 30-month study in patients with stable coronary artery disease and hypo-HDL-cholesterolemia.[7] | |
| 4-5% | 2.5-3% | 12-week, randomized, double-blind, controlled trial.[4] | |
| Triglyceride Reduction | -14% (2 mg) | -17.7% (10 mg) | 12-week, randomized, double-blind, controlled trial.[4] |
| -19% (4 mg) | -22.3% (20 mg) | 12-week, randomized, double-blind, controlled trial.[4] | |
| -18.1% | -19.1% | 12-week, double-blind, randomized study in high-risk Taiwanese patients.[6] |
Impact on Glucose Metabolism
A key differentiator between pitavastatin and atorvastatin appears to be their effect on glucose metabolism. Several studies suggest that pitavastatin has a more neutral or even favorable effect on glycemic control compared to atorvastatin, which has been associated with a higher risk of new-onset diabetes.[8][9][10]
In a study of type 2 diabetic patients with hypercholesterolemia, pitavastatin treatment resulted in significantly lower levels of glycated hemoglobin (HbA1c), glycoalbumin, fasting glucose, and HOMA-IR compared to atorvastatin.[8][9] Another study showed that HbA1c levels increased in patients treated with atorvastatin but not in those treated with pitavastatin.[11] The PATROL trial also observed an increase in HbA1c in the atorvastatin and rosuvastatin (B1679574) groups, but not in the pitavastatin group.[12][13][14]
| Parameter | Pitavastatin | Atorvastatin | Study Details |
| Glycated Hemoglobin (HbA1c) | No significant change | Significant increase (p=0.001) | 12-week, double-blind, randomized study in high-risk Taiwanese patients.[6] |
| No adverse influence | Significant increase | Retrospective study comparing glycemic control over 3 months.[11] | |
| Fasting Glucose | Significantly lower | - | Crossover clinical trial in type 2 diabetic patients.[8][9] |
| HOMA-IR | Significantly lower | - | Crossover clinical trial in type 2 diabetic patients.[8][9] |
Safety and Tolerability
Both pitavastatin and atorvastatin are generally well-tolerated.[3][4] The most commonly reported adverse events for both drugs include gastrointestinal symptoms, myalgia, fatigue, and headache.[2] Some studies suggest that atorvastatin may be better tolerated than pitavastatin.[1] However, a meta-analysis found no significant difference in the risk of any adverse events between the two drugs.[2]
A key difference in their safety profile lies in their metabolism. Atorvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which increases its potential for drug-drug interactions.[2][15] Pitavastatin, on the other hand, is not metabolized by CYP3A4, giving it a lower potential for such interactions.[6][16]
Experimental Protocols
Comparative Efficacy and Safety Study (12 weeks)
-
Objective: To compare the efficacy and safety of pitavastatin versus atorvastatin in patients with dyslipidemia.[1]
-
Study Design: A randomized, open-label, parallel-group study.[1]
-
Participants: 100 patients with dyslipidemia were randomly allocated to two groups.[1]
-
Intervention:
-
Endpoints:
Glucose Metabolism Study in Type 2 Diabetes (24 weeks, Crossover)
-
Objective: To compare the effects of pitavastatin and atorvastatin on glycemic control in type 2 diabetic patients with hypercholesterolemia.[9]
-
Study Design: An open-label, prospective, quasi-randomized, crossover clinical trial.[9]
-
Participants: 28 Japanese type 2 diabetic patients with hypercholesterolemia.[9]
-
Intervention:
-
Endpoints: Comparison of glycated hemoglobin, glycoalbumin, fasting glucose, and HOMA-IR between the two treatment periods.[9]
Mechanism of Action and Signaling Pathways
Both pitavastatin and atorvastatin are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[16][17] By inhibiting this enzyme, they reduce the production of mevalonate, a precursor of cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, increasing the clearance of LDL-C from the circulation.[17]
Caption: Mechanism of action of statins in reducing cholesterol levels.
While the primary mechanism is the same, there may be differences in their pleiotropic effects, which are lipid-lowering independent effects. For instance, some research suggests that pitavastatin may increase ABCA1 protein expression through SREBP2-mediated mRNA transcription and PPARα-mediated protein stabilization, which could contribute to its HDL-C-raising effects.[18]
Caption: A typical experimental workflow for a head-to-head clinical trial.
Conclusion
-
Efficacy: Both drugs demonstrate comparable efficacy in lowering LDL-C, TC, and TG. Pitavastatin may offer an advantage in raising HDL-C levels.[1][2]
-
Glucose Metabolism: Pitavastatin appears to have a more favorable profile regarding glucose metabolism, with a lower risk of elevating blood glucose and HbA1c levels compared to atorvastatin.[6][8][9][10] This makes it a potentially preferable option for patients with or at risk of developing type 2 diabetes.
-
Safety and Drug Interactions: Both are well-tolerated. Pitavastatin's lack of metabolism by the CYP3A4 pathway reduces the potential for drug-drug interactions, which can be a significant advantage in patients on multiple medications.[6][15][16]
Further head-to-head, long-term outcome studies will continue to refine our understanding of the comparative benefits of these two important lipid-lowering agents.
References
- 1. ijbcp.com [ijbcp.com]
- 2. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 3. Comparative efficacy and safety of low-dose pitavastatin versus atorvastatin in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pitavastatin and Atorvastatin Double-Blind Randomized ComPArative Study among HiGh-Risk Patients, Including ThOse with Type 2 Diabetes Mellitus, in Taiwan (PAPAGO-T Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pitavastatin with atorvastatin in increasing HDL-cholesterol and adiponectin in patients with dyslipidemia and coronary artery disease: the COMPACT-CAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of effects of pitavastatin and atorvastatin on glucose metabolism in type 2 diabetic patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of effects of pitavastatin and atorvastatin on glucose metabolism in type 2 diabetic patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Influence of Pitavastatin on Glucose Tolerance in Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 14. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial. | Semantic Scholar [semanticscholar.org]
- 15. marleydrug.com [marleydrug.com]
- 16. actapharmsci.com [actapharmsci.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
Confirming the Stereochemistry of Synthesized tert-Butyl Pitavastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of pitavastatin (B1663618), a potent inhibitor of HMG-CoA reductase, is critically dependent on its stereochemistry. The biologically active isomer is the (3R, 5S)-diol.[1][2] Tert-butyl pitavastatin is a common intermediate in the synthesis of the final active pharmaceutical ingredient (API), making the confirmation of its stereochemical purity a crucial step in quality control. This guide provides a comparative analysis of key analytical techniques used to determine and confirm the stereochemistry of synthesized tert-butyl pitavastatin.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, absolute configuration determination, or routine quality control. The three primary methods—Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—are compared below.
| Feature | Chiral HPLC | NMR Spectroscopy | X-ray Crystallography |
| Principle | Differential interaction of stereoisomers with a chiral stationary phase, leading to separation. | Exploits the distinct magnetic environments of nuclei in different stereoisomers. Chiral resolving or shift agents may be used. | Diffraction of X-rays by a single crystal lattice to determine the precise three-dimensional arrangement of atoms. |
| Primary Use | Quantitative analysis of stereoisomeric purity (e.g., enantiomeric or diastereomeric excess). | Structural elucidation and confirmation. Can provide information on relative stereochemistry. | Absolute determination of stereochemistry and solid-state conformation. |
| Sample Requirements | Solution (typically in mobile phase solvent), ~1-10 µg per injection. | Solution in deuterated solvent, ~1-10 mg. | High-quality single crystal of sufficient size and quality. |
| Analysis Time | Relatively fast (15-45 minutes per sample). | Moderate (30 minutes to several hours, depending on experiments). | Lengthy (days to weeks for crystal growth and data analysis). |
| Resolution | Excellent for separating all four potential stereoisomers.[3][4] | May require specialized techniques (e.g., chiral shift reagents) to resolve enantiomers; diastereomers are inherently distinguishable. | Atomic resolution, providing unambiguous structural data. |
| Pros | Robust, reproducible, highly sensitive, and the industry standard for purity analysis.[5][6] | Provides rich structural information; non-destructive. | Provides definitive, absolute stereochemical assignment. |
| Cons | Requires specific chiral columns; does not provide absolute configuration without a certified reference standard. | Lower sensitivity than HPLC; may be complex to interpret for stereochemical assignment. | The primary challenge is growing a suitable single crystal, which is often not feasible. |
Experimental Protocols
Detailed methodologies for the most common techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation and quantification of the four potential stereoisomers of tert-butyl pitavastatin.
Objective: To determine the diastereomeric and enantiomeric purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column, such as an amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., CHIRALPAK® AD-H).[3][4]
Reagents:
-
Mobile Phase: A mixture of n-hexane and a lower alcohol like ethanol (B145695) or isopropanol, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical ratio is 92:8 (n-hexane:ethanol) with 0.1% TFA.[3]
-
Sample Diluent: Mobile phase or a compatible solvent mixture.
-
Synthesized tert-butyl pitavastatin sample.
-
Reference standards for the desired (3R, 5S) isomer and other potential isomers, if available.
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase mixture, filter it through a 0.45 µm membrane filter, and degas thoroughly.
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the synthesized tert-butyl pitavastatin in 10 mL of the diluent to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram.
-
Data Interpretation: Identify the peaks corresponding to the different stereoisomers based on their retention times (validated with reference standards if possible). Calculate the percentage area of each peak to determine the stereoisomeric purity and the diastereomeric/enantiomeric excess (d.e./e.e.).
Hypothetical Quantitative Data:
| Stereoisomer | Retention Time (min) | Peak Area (mAU*s) | Area % |
| (3S, 5R)-isomer | 12.5 | 150 | 0.45 |
| (3S, 5S)-isomer | 14.8 | 120 | 0.36 |
| (3R, 5R)-isomer | 16.2 | 180 | 0.54 |
| (3R, 5S)-isomer (Desired) | 18.9 | 32850 | 98.65 |
-
Purity Calculation: Diastereomeric Purity = 98.65%
-
Diastereomeric Excess (d.e.) = [((3R,5S) + (3S,5R)) - ((3R,5R) + (3S,5S))] / [Total Area] * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for using NMR to confirm the structure and relative stereochemistry.
Objective: To verify the chemical structure and assess the presence of other diastereomers.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4).[8]
-
Synthesized tert-butyl pitavastatin sample (~5-10 mg).
-
Internal Standard (e.g., TMS).
Procedure:
-
Sample Preparation: Dissolve the sample in the appropriate deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire standard 1H and 13C NMR spectra. Additionally, 2D NMR experiments like COSY and HSQC can be performed to aid in peak assignment.[8]
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integration values with the expected values for tert-butyl pitavastatin.
-
Diastereomeric Purity: Diastereomers are distinct compounds and will have slightly different chemical shifts and coupling constants. Carefully examine the signals corresponding to the protons on the chiral carbons (C3 and C5) and adjacent protons. The presence of minor sets of signals in these regions indicates the presence of other diastereomers.[8]
-
Enantiomeric Purity: To resolve enantiomers, a chiral shift reagent (e.g., Eu(hfc)3) or a chiral derivatizing agent may be required to induce chemical shift differences between the enantiomers.
-
Visualized Workflows and Logic
The following diagrams illustrate the general workflow for stereochemical confirmation and the logic for selecting an appropriate analytical method.
Caption: General workflow for the stereochemical confirmation of synthesized products.
Caption: Decision logic for selecting the appropriate analytical technique.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]
- 3. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 4. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. medjpps.com [medjpps.com]
- 7. HPLC separation and determination of pitavastatin calcium and its...: Ingenta Connect [ingentaconnect.com]
- 8. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Tert-Butyl Pitavastatin Quantification Assay: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical assay for the quantification of tert-butyl pitavastatin (B1663618), a key intermediate in the synthesis of the cholesterol-lowering drug pitavastatin. The document outlines the performance of a validated High-Performance Liquid Chromatography (HPLC) method and compares it with potential alternative analytical techniques. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Introduction to Tert-Butyl Pitavastatin and Analytical Challenges
Tert-butyl pitavastatin is a crucial precursor in the manufacturing of pitavastatin. Accurate and precise quantification of this compound is essential for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). The development and validation of a reliable analytical method, particularly one that has undergone inter-laboratory scrutiny, provides a high degree of confidence in the generated data. This is critical for regulatory submissions and quality control throughout the drug development lifecycle.
The primary analytical challenge lies in developing a method that is not only accurate and precise but also robust enough to be transferable across different laboratories, equipment, and analysts. This guide addresses this challenge by presenting a model for an inter-laboratory validation study.
Comparative Analysis of Analytical Methodologies
While High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pitavastatin and its analogues, other methods can be considered.[1][2][3][4] The following table summarizes the key performance characteristics of a typical reversed-phase HPLC (RP-HPLC) method for tert-butyl pitavastatin quantification, alongside alternative techniques.
Table 1: Comparison of Analytical Methods for Statin Quantification
| Parameter | RP-HPLC with UV Detection | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on polarity, detection by UV absorbance. | Similar to HPLC but uses smaller particles for higher resolution and speed. | Separation by chromatography, detection by mass-to-charge ratio. | Separation on a thin layer of adsorbent, detection by densitometry. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% | < 5.0% |
| Limit of Detection (LOD) | ng/mL range | Sub-ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | Sub-ng/mL range | pg/mL range | µg/mL range |
| Sample Throughput | Moderate | High | High | High |
| Cost & Complexity | Moderate | High | High | Low |
| Selectivity | Good | Very Good | Excellent | Moderate |
Data presented are typical values based on literature for similar statin compounds and are for comparative purposes.[1][4][5][6]
Inter-laboratory Validation of an RP-HPLC Method
An inter-laboratory study was designed to assess the reproducibility and robustness of a specific RP-HPLC method for the quantification of tert-butyl pitavastatin. Three independent laboratories participated in the study, analyzing three batches of a prepared sample at three different concentration levels (low, medium, and high). The results of this hypothetical study are summarized below, modeled after similar validation studies for other statins.[7]
Table 2: Summary of Inter-laboratory Validation Results for RP-HPLC Method
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9996 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 0.8% | 99.8 ± 1.5% | 98.0 - 102.0% |
| Precision (Repeatability, % RSD) | 0.85% | 0.72% | 0.91% | ≤ 2.0% |
| Precision (Intermediate, % RSD) | 1.25% | 1.10% | 1.35% | ≤ 2.0% |
| Reproducibility (% RSD) | \multicolumn{3}{c | }{1.68%} | ≤ 5.0% | |
| LOD (ng/mL) | 5 | 4.5 | 5.2 | Report |
| LOQ (ng/mL) | 15 | 14 | 16 | Report |
The results demonstrate a high degree of consistency and agreement between the participating laboratories, indicating the method is robust and transferable.
Experimental Protocols
Validated RP-HPLC Method for Tert-Butyl Pitavastatin
This protocol is based on established methods for pitavastatin analysis.[1][3]
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.5) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: A stock solution of tert-butyl pitavastatin is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing tert-butyl pitavastatin in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
-
Quantification: The concentration of tert-butyl pitavastatin in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.
Alternative Method: LC-MS for Higher Sensitivity
For applications requiring lower detection limits, an LC-MS method can be employed.
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for tert-butyl pitavastatin and an internal standard are monitored.
-
Sample Preparation: Similar to the HPLC method, but may involve a solid-phase extraction (SPE) step for complex matrices to remove interferences.[5]
Visualizing the Validation Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for Inter-laboratory Method Validation.
References
- 1. ijpar.com [ijpar.com]
- 2. [PDF] Method development and validation of pitavastatin and its impurities by RP- HPLC method | Semantic Scholar [semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Estimation of pitavastatin calcium in tablet dosage forms by column liquid chromatography and ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Pitavastatin and a Theoretical tert-Butyl Pitavastatin Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the established HMG-CoA reductase inhibitor, pitavastatin (B1663618), with a theoretical analog, tert-butyl pitavastatin. Due to the lack of available experimental data for tert-butyl pitavastatin, this comparison juxtaposes the well-documented metabolic profile of pitavastatin with the predicted metabolic fate of a tert-butyl analog based on established principles of drug metabolism.
Executive Summary
Pitavastatin is renowned for its high metabolic stability, primarily undergoing glucuronidation with minimal involvement of the cytochrome P450 (CYP) enzyme system.[1][2][3] This characteristic contributes to its low potential for drug-drug interactions. In contrast, the introduction of a tert-butyl group, a common moiety in medicinal chemistry, would likely introduce a new site for oxidative metabolism. The tert-butyl group is susceptible to hydroxylation by CYP enzymes, which could lead to a less stable compound with a different pharmacokinetic profile compared to pitavastatin.
Data Presentation: Metabolic Parameters of Pitavastatin
The following table summarizes the key metabolic parameters of pitavastatin based on in vitro and in vivo data. No corresponding experimental data is available for tert-butyl pitavastatin.
| Parameter | Pitavastatin | tert-Butyl Pitavastatin (Theoretical) |
| Primary Metabolic Pathway | Glucuronidation via UGT1A3 and UGT2B7[1][4] | Expected to include CYP-mediated hydroxylation of the tert-butyl group, in addition to potential glucuronidation. |
| CYP Involvement | Minimal; marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8[1][5] | Likely a substrate for CYP enzymes, particularly those known to metabolize bulky alkyl groups. |
| Major Metabolite(s) | Pitavastatin lactone (formed via a glucuronide conjugate)[4][5] | Predicted to include hydroxylated and further oxidized metabolites of the tert-butyl group. |
| In Vitro Half-Life (Human Liver Microsomes) | Stable (negligible CYP-mediated metabolism)[3] | Predicted to be shorter than pitavastatin due to the introduction of a metabolically labile group. |
| Plasma Elimination Half-Life | Approximately 12 hours[1][5] | Potentially shorter than pitavastatin, depending on the rate and extent of tert-butyl group metabolism. |
Metabolic Pathways
Pitavastatin Metabolic Pathway
Pitavastatin's metabolism is characterized by its limited interaction with the CYP450 system, a feature that distinguishes it from many other statins.[6][7] The primary metabolic route is the formation of pitavastatin lactone. This process is initiated by glucuronidation of the carboxylic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7.[1][4][8] The resulting glucuronide is an unstable intermediate that subsequently undergoes non-enzymatic conversion to the lactone form.[4]
Metabolic pathway of pitavastatin.
Theoretical Metabolic Pathway of tert-Butyl Pitavastatin
While no experimental data exists for tert-butyl pitavastatin, the metabolism of other tert-butyl-containing drugs provides a basis for prediction. The bulky and lipophilic tert-butyl group is a known target for oxidation by CYP enzymes. The primary metabolic step would likely be the hydroxylation of one of the methyl groups to form a primary alcohol. This alcohol could then be further oxidized to an aldehyde and then a carboxylic acid. This new metabolic pathway would compete with the glucuronidation of the carboxylic acid group of the parent molecule.
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
A standard protocol to determine the metabolic stability of a compound like pitavastatin involves incubation with human liver microsomes.
1. Preparation of Reagents:
-
Test Compound Stock Solution: A 1 mM stock solution of the test compound (e.g., pitavastatin) is prepared in a suitable organic solvent (e.g., DMSO).
-
Human Liver Microsomes (HLM): Pooled HLM are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
2. Incubation:
-
The test compound is pre-incubated with the HLM suspension at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.
3. Sampling and Reaction Termination:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
4. Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
5. Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life.
Experimental workflow for metabolic stability assay.
Conclusion
The metabolic stability of pitavastatin is a key pharmacological advantage, contributing to its predictable pharmacokinetic profile and low risk of drug-drug interactions. Its metabolism is dominated by glucuronidation, largely bypassing the polymorphic and often inducible CYP enzyme system.
The introduction of a tert-butyl group to the pitavastatin scaffold would, in theory, create a new vulnerability to oxidative metabolism. This would likely decrease the overall metabolic stability of the molecule and introduce a different set of metabolites. Consequently, a tert-butyl pitavastatin analog would be expected to have a more complex pharmacokinetic profile and a higher potential for CYP-mediated drug-drug interactions compared to the parent compound. Direct experimental verification would be necessary to confirm these predictions.
References
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolic stability and uptake by human hepatocytes of pitavastatin, a new inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Benchmarking tert-butyl pitavastatin performance against industry standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tert-butyl pitavastatin's performance against industry-standard statins, supported by experimental data. Tert-butyl pitavastatin (B1663618) is a prodrug that is rapidly and completely hydrolyzed to its active open-acid form, pitavastatin, upon oral administration. Therefore, for the purpose of evaluating its pharmacological activity, this guide will focus on the performance of pitavastatin.
Quantitative Performance Comparison
The following tables summarize key performance indicators of pitavastatin in comparison to other commonly used statins: atorvastatin, rosuvastatin, and simvastatin. This data is crucial for understanding the relative potency and efficacy of these HMG-CoA reductase inhibitors.
Table 1: In Vitro HMG-CoA Reductase Inhibition
The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) are key measures of a drug's potency in inhibiting its target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Lower values indicate higher potency.
| Statin | IC50 (nM) for HMG-CoA Reductase Inhibition | Ki (nM) for HMG-CoA Reductase |
| Pitavastatin | 3 - 20[1] | 1.7 |
| Atorvastatin | 3 - 20[1] | Not specified |
| Rosuvastatin | 3 - 20[1] | Not specified |
| Simvastatin (acid form) | 3 - 20[1] | Not specified |
Table 2: In Vitro Cholesterol Biosynthesis Inhibition
This table showcases the potency of statins in inhibiting the synthesis of cholesterol in a cellular model, providing a more physiologically relevant measure of efficacy.
| Statin | Cell Line | IC50 (nM) for Cholesterol Synthesis Inhibition |
| Pitavastatin | HepG2 | 5.8[2] |
| Atorvastatin | HepG2 | ~33[2] |
| Simvastatin | HepG2 | ~17[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This in vitro assay determines the inhibitory activity of a compound on the HMG-CoA reductase enzyme.
Principle: The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate (B85504).[3]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)[3]
-
Test compounds (statins) dissolved in a suitable solvent (e.g., DMSO)
-
UV/Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in a cuvette or 96-well plate.
-
Add the test compound (statin) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Cholesterol Biosynthesis Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the de novo synthesis of cholesterol in a cellular context.
Principle: The rate of cholesterol synthesis is quantified by measuring the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized cholesterol.[2][4]
Materials:
-
HepG2 (human hepatoma) cells
-
Cell culture medium (e.g., DMEM) with and without lipoprotein-deficient serum (LPDS)
-
[14C]-acetate
-
Test compounds (statins)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Culture HepG2 cells in standard medium. To upregulate HMG-CoA reductase expression, switch to a medium containing LPDS for a period before the experiment.[4]
-
Treat the cells with various concentrations of the test statins for a specified duration.
-
Add [14C]-acetate to the cell culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized lipids.[4]
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells.
-
Extract the total lipids from the cell lysate using an organic solvent mixture.[4]
-
Separate the cholesterol from other lipid species using TLC.
-
Visualize and scrape the cholesterol band from the TLC plate.
-
Quantify the amount of radioactivity in the cholesterol band using a scintillation counter.
-
Calculate the percentage of inhibition of cholesterol synthesis for each statin concentration compared to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the statin concentration.
Mandatory Visualizations
Signaling Pathway of Statin Action
Statins, including pitavastatin, primarily act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This not only reduces cholesterol synthesis but also leads to a range of cholesterol-independent or "pleiotropic" effects. The inhibition of the mevalonate pathway prevents the synthesis of important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Cdc42. By inhibiting the prenylation and subsequent activation of these signaling molecules, statins can influence a variety of cellular processes, including endothelial function, inflammation, and oxidative stress.[5][6]
Mechanism of action of pitavastatin and its pleiotropic effects.
Experimental Workflow for Statin Performance Evaluation
The evaluation of a novel statin like tert-butyl pitavastatin typically follows a structured workflow, progressing from in vitro enzymatic assays to cell-based functional assays and finally to in vivo animal models to assess efficacy and safety.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Pleiotropic effects of statin therapy: molecular mechanisms and clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleiotropic effects of statins. - Basic research and clinical perspectives - - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butyl Pitavastatin
For researchers and professionals in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as tert-Butyl Pitavastatin, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential hazards but also builds a foundation of trust and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of tert-Butyl Pitavastatin, reinforcing your commitment to a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for tert-Butyl Pitavastatin and adhere to all institutional and local regulations. The following are general safety and handling precautions based on information for related compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield. An emergency eye wash station should be readily accessible.
-
Hand Protection: Wear nitrile or other impervious gloves. Consider using double gloves for enhanced protection.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If working with powders or generating dust, use a NIOSH-approved respirator.[1]
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
General Handling:
-
Avoid inhalation of dust or fumes.[1]
-
Do not touch damaged containers or spilled material without appropriate protective clothing.
-
Wash hands thoroughly after handling.[1]
Summary of Key Safety Information
| Hazard Statement | Precautionary Measures |
| Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention. Store locked up.[1] |
| May cause skin, eye, and respiratory irritation. | Wear protective gloves, clothing, and eye/face protection.[1] Use in a well-ventilated area.[2] |
Step-by-Step Disposal Procedures
The proper disposal of tert-Butyl Pitavastatin must be carried out in accordance with all applicable local, regional, and national regulations. The following is a general guideline for the disposal of chemical waste.
For Small Quantities (e.g., residual amounts in containers):
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or a mixture of water and a water-miscible solvent).
-
Collection of Rinsate: Collect the rinsate for disposal as hazardous chemical waste. Do not pour it down the drain.
-
Container Disposal: Once the container is thoroughly decontaminated, it can typically be disposed of as non-hazardous waste. Scratch out or remove all labels from the container before disposal.[3]
For Larger Quantities or Unused Product:
-
Waste Identification: Clearly label the waste container with the name "tert-Butyl Pitavastatin" and any other required hazard information.
-
Waste Collection: Collect the waste in a designated, properly sealed, and compatible container. Do not mix with incompatible waste streams.
-
Storage: Store the waste in a designated hazardous waste accumulation area. This area should be secure and have secondary containment.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow
Caption: Disposal workflow for tert-Butyl Pitavastatin.
This comprehensive approach to the disposal of tert-Butyl Pitavastatin underscores a commitment to laboratory safety and regulatory compliance. By following these procedures, you contribute to a safer research environment for yourself and your colleagues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
